(R,R)-dWIZ-1 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H29N3O4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(3S)-3-[6-[(1R)-1-[(2R)-1-ethylpiperidin-2-yl]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H29N3O4/c1-3-24-11-5-4-6-18(24)14(2)29-16-7-8-17-15(12-16)13-25(22(17)28)19-9-10-20(26)23-21(19)27/h7-8,12,14,18-19H,3-6,9-11,13H2,1-2H3,(H,23,26,27)/t14-,18-,19+/m1/s1 |
InChIキー |
FVZCFUKXGUUDBQ-ZMYBRWDISA-N |
製品の起源 |
United States |
Foundational & Exploratory
(R,R)-dWIZ-1 TFA: A Molecular Glue Degrader for Fetal Hemoglobin Induction
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of (R,R)-dWIZ-1 TFA, a novel molecular glue degrader. It is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and novel therapeutics for hemoglobinopathies. This document details the molecular interactions, signaling pathways, and key experimental data related to this compound.
Core Mechanism of Action: Targeted Degradation of WIZ
This compound functions as a molecular glue that induces the targeted degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3] The primary mechanism involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and the WIZ protein.[1][2][3] This induced proximity leads to the polyubiquitination of WIZ by the CRBN-containing E3 ligase complex and its subsequent degradation by the proteasome.[3] WIZ has been identified as a previously unknown repressor of fetal hemoglobin (HbF).[1][2] Therefore, its degradation leads to an increase in the expression of gamma-globin, the primary globin chain in HbF, offering a promising therapeutic strategy for sickle cell disease (SCD).[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity and selectivity of dWIZ-1.
Table 1: Binding Affinity and Potency of dWIZ-1
| Parameter | Value | Assay | Description |
| IC50 | 170 nM | Cereblon Association | Concentration of dWIZ-1 required to achieve 50% of the maximal association between dWIZ-1 and Cereblon. |
| Kd | 3500 nM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant for the binding of WIZ zinc finger 7 (ZF7) to the DDB1:CRBN:dWIZ-1 complex.[4] |
| EC50 | 547 nM | CRBN-WIZ Association | Effective concentration of dWIZ-1 that induces 50% of the maximal association between CRBN and WIZ.[5] |
Table 2: Selectivity Profile of dWIZ-1
| Off-Target | Assay | Result | Conclusion |
| Global Proteome | Proteomics in primary human erythroblasts | WIZ was the most significantly down-regulated protein out of 8960 quantified proteins. No other proteins were depleted by more than two-fold. | Highly selective for WIZ degradation.[4] |
| IKZF1 | HiBiT Degradation | DC50 > 50,000 nM | dWIZ-1 does not significantly degrade IKZF1, a known target of other CRBN-modulating drugs.[4] |
| GSPT1 | HiBiT Degradation | DC50 > 50,000 nM | dWIZ-1 does not significantly degrade GSPT1, another known CRBN neosubstrate.[4] |
Signaling Pathway
The degradation of WIZ by this compound intervenes in the transcriptional regulation of the gamma-globin gene (HBG1/2). WIZ is part of a complex network of transcription factors that repress fetal hemoglobin expression in adult erythroid cells. A key player in this network is BCL11A, a well-established repressor of gamma-globin. While the precise interplay is still under investigation, both WIZ and BCL11A contribute to the silencing of the gamma-globin locus. The removal of WIZ through targeted degradation disrupts this repressive complex, leading to the reactivation of gamma-globin gene expression and subsequent production of fetal hemoglobin.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation
This protocol outlines the general steps for assessing the binding kinetics of the WIZ-CRBN ternary complex induced by dWIZ-1.
-
Immobilization:
-
Recombinant, purified DDB1:CRBN complex is immobilized on a CM5 sensor chip via amine coupling.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The DDB1:CRBN complex, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active esters are quenched with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of concentrations of the WIZ zinc finger 7 (ZF7) peptide, the primary binding domain, are prepared in a running buffer (e.g., HBS-EP+).
-
Each concentration of WIZ ZF7 is co-injected with a constant concentration of dWIZ-1 over the immobilized DDB1:CRBN surface.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (Kd) are determined by fitting the data to a 1:1 binding model.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) Assay.
HiBiT-Based Protein Degradation Assay
This protocol describes a method to quantify the degradation of a target protein, such as WIZ, induced by a degrader molecule.
-
Cell Line Generation:
-
A cell line (e.g., K562) is genetically engineered using CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein (WIZ).
-
This results in the expression of a HiBiT-tagged WIZ protein under the control of its native promoter.
-
-
Assay Procedure:
-
The HiBiT-WIZ expressing cells are seeded into 96- or 384-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Plates are incubated for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Luminescence Detection:
-
A lytic reagent containing the complementary LgBiT protein and a luciferase substrate is added to the cells.
-
Cell lysis allows the HiBiT-tagged WIZ to bind to LgBiT, reconstituting a functional NanoLuc luciferase.
-
The luminescence signal, which is proportional to the amount of HiBiT-WIZ protein, is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal at each concentration of the degrader is normalized to the vehicle control.
-
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are calculated by fitting the data to a dose-response curve.
-
Primary Human Erythroblast Culture and Differentiation
This protocol details the generation of primary human erythroblasts from CD34+ hematopoietic stem and progenitor cells (HSPCs) for cellular assays.
-
Isolation of CD34+ Cells:
-
CD34+ HSPCs are isolated from human cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.
-
-
Erythroid Differentiation (Multi-phase Culture):
-
Phase 1 (Expansion): CD34+ cells are cultured in a serum-free medium supplemented with cytokines such as stem cell factor (SCF), IL-3, and erythropoietin (EPO) for approximately 7 days to promote the expansion of erythroid progenitors.
-
Phase 2 (Differentiation): The expanded progenitors are then cultured in a medium containing EPO and SCF, but without IL-3, to drive differentiation towards proerythroblasts and basophilic erythroblasts for another 4-7 days.
-
Phase 3 (Maturation): For terminal differentiation, cells are cultured in a medium with EPO and insulin to promote maturation into polychromatic and orthochromatic erythroblasts.
-
-
Cell Treatment and Analysis:
-
Differentiated erythroblasts are treated with this compound at various concentrations.
-
Following treatment, cells are harvested for downstream analysis, such as Western blotting for WIZ protein levels and RT-qPCR for gamma-globin mRNA expression.
-
Western Blotting for WIZ Protein Levels
-
Sample Preparation:
-
Treated and untreated erythroblasts are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for the WIZ protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and imaging the resulting signal.
-
The band intensities are quantified, and WIZ protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
-
Real-Time Quantitative PCR (RT-qPCR) for Gamma-Globin mRNA
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated and untreated erythroblasts using a commercial kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for gamma-globin (HBG1/2) and a reference gene (e.g., ACTB or GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
-
Data Analysis:
-
The amplification data is used to determine the cycle threshold (Ct) for each gene.
-
The relative expression of gamma-globin mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.
-
References
- 1. Transcriptional regulators of fetal hemoglobin | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. Transcriptional regulation of fetal to adult hemoglobin switching: new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
(R,R)-dWIZ-1 TFA: A Technical Guide to a Novel Molecular Glue Degrader for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic hemoglobinopathies characterized by deficient or abnormal β-globin production. A promising therapeutic strategy for these conditions is the induction of fetal hemoglobin (HbF, α2γ2), which can ameliorate the clinical manifestations by compensating for the defective adult hemoglobin. This technical guide provides an in-depth overview of (R,R)-dWIZ-1 TFA, a novel small molecule molecular glue degrader, and its role in the induction of fetal hemoglobin. This compound is the active (R,R)-enantiomer of dWIZ-1, a compound identified to induce robust HbF expression by targeting the previously unknown HbF repressor, WIZ (Widely Interspaced Zinc Finger Motifs), for proteasomal degradation. This document details the mechanism of action, summarizes key preclinical data, and outlines the experimental methodologies used to characterize this promising new therapeutic agent.
Introduction to this compound and its Target, WIZ
This compound is a potent and selective molecular glue degrader that induces the degradation of the WIZ transcription factor.[1] WIZ was identified as a novel repressor of fetal hemoglobin through a phenotypic screen of a library of compounds with affinity for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2] The degradation of WIZ by this compound leads to a significant increase in the expression of γ-globin, the constituent of fetal hemoglobin.[1]
Mechanism of Action: Targeted Degradation of WIZ
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of WIZ. The proposed mechanism involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase receptor CRBN, and the WIZ transcription factor.[1] Specifically, this compound acts as a "molecular glue," enhancing the interaction between CRBN and a zinc finger domain of WIZ.[1] This induced proximity leads to the polyubiquitination of WIZ by the CRBN-DDB1 E3 ubiquitin ligase complex, marking it for subsequent degradation by the 26S proteasome.[3][2] The removal of the WIZ repressor protein from the cellular environment allows for the derepression of the γ-globin genes (HBG1 and HBG2), leading to increased synthesis of fetal hemoglobin.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for dWIZ-1 and its optimized analogue, dWIZ-2, from preclinical studies. It is important to note that while this compound is the active enantiomer, much of the published data refers to the racemate (dWIZ-1) or the optimized compound (dWIZ-2).
Table 1: In Vitro Activity of dWIZ Compounds
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| dWIZ-1 | WIZ Degradation | Human Erythroblasts | DC50 | Data not available | [1][2] |
| dWIZ-1 | HbF Induction | Human Erythroblasts | EC50 | Data not available | [1][2] |
| dWIZ-2 | WIZ Degradation | Human Erythroblasts | DC50 | Data not available | [2] |
| dWIZ-2 | HbF Induction | Human Erythroblasts | EC50 | Data not available | [2] |
Table 2: In Vivo Efficacy of dWIZ-2
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Humanized Mice | dWIZ-2 | Oral, daily | Significant WIZ degradation and increased HbF-positive erythroblasts in bone marrow. | [2] |
| Cynomolgus Monkeys | dWIZ-2 | 30 mg/kg/day, oral, 28 days | Up to 95% HbF-positive reticulocytes observed. Well-tolerated with no significant adverse effects. | [4][2] |
Note: Specific EC50 and DC50 values for this compound are not publicly available in the reviewed literature and would likely be found in the primary publication by Ting et al. in Science (2024).
Experimental Protocols
This section outlines the general methodologies employed in the characterization of dWIZ-1 and its analogues. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the primary research articles.
In Vitro Assays
4.1.1. Human Erythroblast Differentiation and Treatment
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells (HSPCs) are cultured and differentiated into erythroblasts.[2]
-
Culture Conditions: A multi-phase culture system is typically used, involving different cytokine cocktails at various stages to promote erythroid differentiation.
-
Compound Treatment: Differentiated erythroblasts are treated with varying concentrations of this compound or vehicle control for a specified period.
References
WIZ Transcription Factor as a Therapeutic Target: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Widely Interspaced Zinc Finger (WIZ) transcription factor has emerged as a compelling therapeutic target, primarily due to its critical role in gene silencing through its association with the G9a/GLP histone methyltransferase complex. This guide provides a comprehensive overview of WIZ, its molecular functions, and its potential as a therapeutic target. A significant focus is placed on the recent groundbreaking discovery of molecular glue degraders that target WIZ for the treatment of sickle cell disease by inducing fetal hemoglobin expression. This document details the underlying signaling pathways, quantitative data from key experiments, and detailed experimental methodologies to facilitate further research and drug development efforts in this promising area.
Introduction to WIZ Transcription Factor
WIZ is a multi-zinc finger protein that functions as a crucial component of the G9a/GLP histone methyltransferase complex, which is responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression.[1][2] WIZ, along with ZNF644, acts as a core subunit that guides the G9a/GLP complex to specific genomic loci via their zinc finger domains, which recognize specific DNA sequences.[2] While primarily associated with gene repression, there is also evidence suggesting that WIZ can function as a transcriptional activator, highlighting its complex role in gene regulation.[3]
The protein structure of WIZ is characterized by widely interspaced C2H2-type zinc finger domains.[3] Notably, specific zinc finger domains are responsible for its interactions with other proteins. For instance, the C-terminal zinc finger of WIZ interacts with the SET domain of G9a and GLP, stabilizing the complex.[2][4] More recently, the seventh zinc finger domain of WIZ (WIZ(ZF7)) has been identified as the interaction site for the molecular glue degrader, dWIZ-1, which recruits it to the E3 ubiquitin ligase cereblon (CRBN) for proteasomal degradation.[5][6]
WIZ Signaling Pathways
WIZ in the G9a/GLP Repressive Complex
WIZ is an integral part of a major epigenetic silencing pathway. It forms a stable complex with the histone methyltransferases G9a and GLP. This interaction is crucial for the localization and stability of the G9a/GLP complex on chromatin, thereby facilitating the methylation of H3K9 and subsequent gene repression.[1][7]
Targeted Degradation of WIZ by Molecular Glues
A groundbreaking therapeutic strategy involves the targeted degradation of WIZ using molecular glue degraders. These small molecules, such as dWIZ-1 and dWIZ-2, induce proximity between WIZ and the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[5][8] This induced interaction leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of WIZ, a repressor of fetal hemoglobin, leads to the induction of γ-globin expression, offering a promising treatment for sickle cell disease.[5][9]
Quantitative Data
WIZ mRNA Expression in Cancer
Analysis of RNA-seq data from The Cancer Genome Atlas (TCGA) reveals varying expression levels of WIZ across different cancer types. The following table summarizes the median FPKM (Fragments Per Kilobase of exon per Million reads) values for WIZ in a selection of 17 cancer types.[10]
| Cancer Type | Median FPKM |
| Breast cancer | 15.3 |
| Carcinoid | 12.8 |
| Cervical cancer | 14.1 |
| Colorectal cancer | 13.5 |
| Endometrial cancer | 12.9 |
| Glioma | 18.1 |
| Head and neck cancer | 13.7 |
| Liver cancer | 11.2 |
| Lung cancer | 13.9 |
| Lymphoma | 16.2 |
| Melanoma | 14.8 |
| Ovarian cancer | 13.2 |
| Pancreatic cancer | 12.6 |
| Prostate cancer | 14.5 |
| Renal cancer | 13.8 |
| Stomach cancer | 12.9 |
| Testis cancer | 19.5 |
| Thyroid cancer | 14.2 |
| Urothelial cancer | 13.6 |
Data sourced from The Human Protein Atlas, which reports median FPKM values from the TCGA dataset.[10]
Efficacy of WIZ Molecular Glue Degraders
The development of dWIZ-1 and its optimized successor, dWIZ-2, has provided crucial quantitative data on the therapeutic potential of targeting WIZ.
| Compound | Parameter | Value | Species/System | Reference |
| dWIZ-1 | EC50 for CRBN-WIZ association | 547 nM | In vitro | [6] |
| dWIZ-2 | Fetal Hemoglobin (HbF) Induction | >90% | Cynomolgus Monkey (in vivo, 30 mg/kg/day oral administration) | [4][11] |
| dWIZ-2 | γ-globin mRNA (% of β-like globins) | up to 37% | Cynomolgus Monkey (in vivo, 30 mg/kg/day oral administration for 28 days) | [4][11] |
| dWIZ-2 | HbF+ reticulocytes | up to 95% | Cynomolgus Monkey (in vivo, 30 mg/kg/day oral administration for 28 days) | [4][11] |
Experimental Protocols
High-Throughput Screening for Fetal Hemoglobin Inducers
The discovery of dWIZ-1 was the result of a phenotypic screen of a cereblon (CRBN)-biased chemical library.[5][8] The following is a generalized protocol for such a screen.
Objective: To identify small molecules that induce fetal hemoglobin (HbF) expression in human erythroid progenitor cells.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells
-
Erythroid differentiation media and supplements
-
CRBN-biased chemical library
-
384-well plates
-
High-content imaging system
-
Antibodies against fetal hemoglobin (anti-HbF) and a nuclear stain (e.g., DAPI)
-
Flow cytometer
Workflow:
Methodology:
-
Cell Culture: Culture human CD34+ cells in expansion media.
-
Erythroid Differentiation: Induce erythroid differentiation using a multi-stage culture protocol with appropriate cytokines.
-
Compound Screening:
-
Plate the differentiating erythroid progenitors into 384-well plates.
-
Add compounds from the CRBN-biased chemical library to each well at a fixed concentration. Include appropriate controls (e.g., DMSO as a negative control, known HbF inducers as positive controls).
-
Incubate the plates for the remainder of the differentiation period.
-
-
Immunofluorescence Staining:
-
Fix the cells in the plates with paraformaldehyde.
-
Permeabilize the cells and stain with a primary antibody against fetal hemoglobin (HbF) followed by a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear dye like DAPI.
-
-
High-Content Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on nuclear staining) and quantify the intensity of the HbF staining within each cell.
-
-
Hit Identification and Validation:
-
Identify "hit" compounds that significantly increase the percentage of HbF-positive cells or the mean fluorescence intensity of HbF staining compared to controls.
-
Perform secondary assays, such as flow cytometry and dose-response curves, to confirm the activity of the hit compounds.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for WIZ
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like WIZ.
Objective: To determine the genomic loci occupied by the WIZ transcription factor in erythroid cells.
Materials:
-
Erythroid cell line (e.g., K562) or primary erythroid progenitors
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against WIZ
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Sonicator
-
Reagents for DNA purification and library preparation for next-generation sequencing
Workflow:
Methodology:
-
Cross-linking: Treat erythroid cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate with an anti-WIZ antibody overnight.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for WIZ binding.
-
Perform motif analysis to identify DNA sequences recognized by WIZ.
-
Conclusion and Future Directions
The WIZ transcription factor has transitioned from a component of the epigenetic machinery to a validated and highly promising therapeutic target. The development of molecular glue degraders that specifically target WIZ for degradation represents a paradigm shift in the potential treatment of sickle cell disease, offering the prospect of an oral therapy that induces fetal hemoglobin to clinically relevant levels. The quantitative data presented in this guide underscore the potent in vivo activity of these compounds.
Future research should focus on several key areas:
-
Elucidation of WIZ's Role in Cancer: While pan-cancer expression data provides a starting point, further investigation into the specific roles of WIZ in different cancer types is warranted. This could unveil new therapeutic opportunities for targeting WIZ in oncology.
-
Identification of Additional Downstream Targets: A comprehensive understanding of the genes regulated by WIZ in various cell types, particularly in erythroid progenitors, will provide deeper insights into its biological functions and the full consequences of its therapeutic modulation.
-
Exploration of Upstream Regulators: Identifying the factors and signaling pathways that regulate WIZ expression and function could reveal additional nodes for therapeutic intervention.
-
Optimization of WIZ Degraders: While dWIZ-2 shows remarkable efficacy, further medicinal chemistry efforts could lead to the development of next-generation degraders with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. string-db.org [string-db.org]
- 2. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cell-based high-throughput screen for novel chemical inducers of fetal hemoglobin for treatment of hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 9. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Expression of WIZ in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. ashpublications.org [ashpublications.org]
Unlocking a New Therapeutic Avenue for Sickle Cell Disease: A Technical Guide to Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD), a debilitating genetic blood disorder, has long presented a formidable challenge to the scientific and medical communities. The polymerization of sickle hemoglobin (HbS) is the central pathogenic event, leading to red blood cell sickling, vaso-occlusion, and a cascade of severe complications. A promising therapeutic strategy is the reactivation of fetal hemoglobin (HbF) expression, which can interfere with HbS polymerization and ameliorate the clinical phenotype. This technical guide delves into the innovative approach of utilizing molecular glue degraders to achieve this goal. We will explore the core science, key molecular players, and the preclinical and clinical advancements of this novel therapeutic modality. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the critical pathways and workflows involved in the development of molecular glue degraders for sickle cell disease.
Introduction to Molecular Glue Degraders
Molecular glue degraders are small molecules that induce the degradation of a target protein by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] Unlike traditional inhibitors that block a protein's function, molecular glues facilitate a new interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1] This approach is particularly valuable for targeting proteins that have been historically considered "undruggable."[2]
In the context of sickle cell disease, the primary focus has been on developing molecular glues that can trigger the degradation of transcriptional repressors of fetal hemoglobin. By removing these repressors, the expression of the γ-globin gene is reactivated, leading to increased production of HbF.
Key Molecular Targets and Pathways
The reactivation of fetal hemoglobin is a clinically validated strategy for treating sickle cell disease. Several key transcriptional repressors have been identified as targets for molecular glue-mediated degradation to achieve this outcome.
WIZ: A Novel Repressor of Fetal Hemoglobin
Recent groundbreaking research has identified the WIZ (Widely Interspaced Zinc Finger) transcription factor as a key repressor of HbF.[1] Genome-wide studies have shown that WIZ binds to various chromatin sites and helps maintain repressive chromatin marks.[1] The degradation of WIZ has been shown to be a viable strategy for inducing HbF.[1]
BCL11A and ZBTB7A: Established Regulators of Globin Switching
BCL11A is a well-established critical repressor of γ-globin gene expression in adult erythroid cells. Strategies to reduce BCL11A expression have been shown to effectively increase HbF levels.[3] ZBTB7A is another transcription factor that has been implicated in the regulation of globin gene expression. Dual degradation of WIZ and ZBTB7A has emerged as a promising therapeutic approach.[4]
Signaling Pathway for HbF Induction via WIZ Degradation
The proposed signaling pathway for HbF induction through the degradation of the WIZ transcription factor is a prime example of the therapeutic potential of molecular glues.
Leading Molecular Glue Degraders in Development
Several promising molecular glue degraders are currently in preclinical and clinical development for sickle cell disease.
| Compound | Target(s) | Developer | Key Preclinical Findings | Clinical Trial Phase |
| dWIZ-1 / dWIZ-2 | WIZ | Novartis | Robustly induce HbF in erythroblasts. dWIZ-2 has improved pharmacokinetic properties and is well-tolerated in humanized mice and cynomolgus monkeys.[1][5] | Preclinical |
| BMS-986470 | WIZ and ZBTB7A | Bristol Myers Squibb | Potent dual degrader, achieving >90% F-cells and >40% total HbF in primary erythroblasts from SCD patients. Well-tolerated in cynomolgus monkeys with dose-dependent degradation of targets.[4][6] | Phase 1/2 (NCT06481306)[4] |
| ITU512 | WIZ | Novartis | Investigational, oral, low molecular weight compound designed to increase HbF.[7][8] | Phase 1/2 (NCT06546670)[7] |
Experimental Protocols and Methodologies
The development and evaluation of molecular glue degraders for sickle cell disease involve a series of sophisticated experimental procedures. Below are outlines of key methodologies.
High-Throughput Screening for HbF Inducers
A common starting point is a phenotypic screen to identify compounds that increase HbF expression in a relevant cell line.
Protocol Outline:
-
Cell Culture: Primary human CD34+ derived erythroblasts are cultured in appropriate media to induce erythroid differentiation.[5]
-
Compound Treatment: Cells are treated with a library of small molecules, often biased towards interacting with E3 ligases like Cereblon (CRBN).[9]
-
Assay: After a defined incubation period, cells are assayed for:
-
Proliferation: To assess cytotoxicity.
-
Differentiation: To ensure normal erythroid maturation.
-
HbF Expression: Typically measured by flow cytometry using an anti-HbF antibody or by quantitative PCR for γ-globin mRNA.[6]
-
Target Degradation Assays
Once a hit compound is identified, it's crucial to confirm that it induces the degradation of the target protein.
4.2.1. Western Blotting
-
Principle: A standard technique to detect and quantify the amount of a specific protein in a sample.
-
Protocol Outline:
-
Treat cells (e.g., human CD34+ derived erythroblasts) with the molecular glue degrader at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-WIZ or anti-BCL11A) and a loading control (e.g., anti-Actin).
-
Incubate with a secondary antibody conjugated to an enzyme for detection.
-
Visualize and quantify the protein bands. A decrease in the target protein band intensity relative to the loading control indicates degradation.
-
4.2.2. Mass Spectrometry-based Proteomics
-
Principle: Provides an unbiased, global view of protein abundance changes in response to treatment.[10]
-
Protocol Outline:
-
Treat cells with the molecular glue degrader.
-
Lyse cells and digest proteins into peptides.
-
Analyze peptides using liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
Quantify changes in protein levels across the entire proteome to confirm on-target degradation and assess off-target effects.[11]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Principle: Used to identify the genome-wide binding sites of a transcription factor.[12]
-
Protocol Outline:
-
Cross-link proteins to DNA in cells treated with or without the molecular glue degrader.
-
Shear the chromatin into small fragments.
-
Immunoprecipitate the transcription factor of interest (e.g., WIZ) along with its bound DNA using a specific antibody.
-
Reverse the cross-links and purify the DNA.
-
Sequence the purified DNA to identify the genomic regions where the transcription factor was bound. A decrease in WIZ binding at specific gene promoters after treatment indicates successful target engagement and degradation.[1]
-
In Vivo Efficacy and Safety Studies
Animal models are essential for evaluating the therapeutic potential and safety of molecular glue degraders.
Protocol Outline:
-
Animal Models:
-
Drug Administration: The molecular glue degrader is typically administered orally.[5]
-
Efficacy Assessment:
-
Measure target protein levels (e.g., WIZ) in bone marrow or peripheral blood cells.
-
Quantify the percentage of HbF-positive red blood cells and total HbF levels.[6]
-
-
Safety Assessment:
Conclusion and Future Directions
Molecular glue degraders represent a paradigm shift in the therapeutic landscape for sickle cell disease. By targeting previously intractable transcriptional repressors of fetal hemoglobin, these small molecules offer the potential for a convenient, oral therapy that could be globally accessible. The promising preclinical and early clinical data for compounds like BMS-986470 and ITU512 underscore the transformative potential of this approach.
Future research will likely focus on:
-
Identifying new targets and E3 ligases: Expanding the repertoire of molecular glues to provide more therapeutic options.
-
Optimizing drug properties: Enhancing the potency, selectivity, and safety profiles of current lead compounds.
-
Understanding resistance mechanisms: Proactively investigating potential mechanisms of resistance to ensure long-term therapeutic benefit.
-
Long-term clinical studies: Rigorously evaluating the long-term safety and efficacy of these novel agents in patients with sickle cell disease.
The continued development of molecular glue degraders holds the promise of a brighter future for individuals living with sickle cell disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular glue degrader for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 5. marinbio.com [marinbio.com]
- 6. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 7. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 8. novartis.com [novartis.com]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
- 11. researchgate.net [researchgate.net]
- 12. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
The Discovery of WIZ as a Novel Repressor of Fetal Hemoglobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. This document details the discovery of the Widely Interspaced Zinc finger (WIZ) protein as a previously unknown repressor of fetal hemoglobin. This discovery was enabled by a phenotypic screen of a cereblon (CRBN)-biased chemical library, which identified molecular glue degraders that induce robust HbF expression in erythroblasts. This guide provides an in-depth overview of the core findings, including quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows. The targeted degradation of WIZ represents a novel and globally accessible therapeutic approach for hemoglobinopathies.
Introduction
Sickle cell disease is a debilitating genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1][2][3][4][5] Increased levels of fetal hemoglobin (HbF, α2γ2) can ameliorate the clinical symptoms of SCD by inhibiting HbS polymerization.[2][3][4][5][6] While several transcriptional repressors of γ-globin, the fetal counterpart to β-globin, have been identified, including BCL11A and LRF/ZBTB7A, the discovery of additional regulators offers new therapeutic avenues.[3][5][7][8][9] This whitepaper focuses on the recent groundbreaking discovery of WIZ as a key repressor of HbF and the development of small-molecule degraders to harness this finding for therapeutic benefit.[1][7][10]
Discovery of WIZ as an HbF Repressor
The identification of WIZ as a repressor of fetal hemoglobin was the result of a carefully designed phenotypic screening campaign.[1][2][3][7][10]
Phenotypic Screening
A chemical library biased towards interacting with cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, was screened for its ability to induce HbF in primary human CD34+ derived erythroblasts.[1][2][3][7][10] This high-throughput assay measured proliferation, differentiation, and HbF expression, leading to the identification of a lead compound, dWIZ-1.[2][3][10]
Target Deconvolution
Global proteomics was employed to identify the cellular target of dWIZ-1.[2][3] This analysis revealed that dWIZ-1 selectively induced the degradation of the WIZ protein.[2][3]
Validation of WIZ as a Repressor
To confirm that WIZ is a bona fide repressor of HbF, knockout studies were performed using CRISPR-Cas9 technology with two independent single guide RNAs (sgRNAs).[2][3][11] The genetic ablation of WIZ in primary human erythroblasts resulted in a significant elevation of γ-globin mRNA, increased HbF protein levels, and a higher proportion of HbF-positive cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the studies on WIZ degradation and its effect on fetal hemoglobin induction.
Table 1: In Vitro Efficacy of WIZ Degraders in Human Erythroblasts
| Treatment | Cell Type | Outcome Measure | Result | Reference |
| dWIZ-2 | Sickle Cell Disease Patient-Derived Erythroblasts | γ-globin mRNA proportion | Increased | [2][3] |
| dWIZ-2 | Sickle Cell Disease Patient-Derived Erythroblasts | HbF+ cells | Increased | [2][3] |
| dWIZ-2 | Sickle Cell Disease Patient-Derived Erythroblasts | HbF protein levels | Increased | [2][3] |
| BMS-986470 | Healthy Donor and SCD Patient-Derived Erythroblasts | F-cells | >90% | [12] |
| BMS-986470 | Healthy Donor and SCD Patient-Derived Erythroblasts | Total HbF | >40% | [12] |
Table 2: In Vivo Efficacy of dWIZ-2
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Humanized Mice | Oral administration of dWIZ-2 | γ-globin mRNA in blood (day 28) | Up to 37% of β-like globins | [3] |
| Humanized Mice | Oral administration of dWIZ-2 | HbF+ reticulocytes (day 28) | Up to 95% | [3] |
| Cynomolgus Monkeys | Oral administration of 30 mg/kg per day of dWIZ-2 | HbF recovery | >90% | [13] |
Experimental Protocols
High-Throughput Phenotypic Screening
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells were differentiated into erythroblasts.[10]
-
Compound Library: A library of 2,814 small molecules with a bias for binding to CRBN was utilized.[13]
-
Assay: The erythroblasts were treated with the library compounds, and high-content imaging was used to quantify cellular proliferation, differentiation status, and the percentage of cells expressing fetal hemoglobin.[10][13]
Global Proteomics for Target Identification
-
Sample Preparation: Erythroblasts were treated with either dWIZ-1 or a vehicle control.
-
Protein Extraction and Digestion: Whole-cell lysates were collected, and proteins were digested into peptides.
-
Mass Spectrometry: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein abundance between the treated and control samples.[2][3]
-
Data Analysis: Proteins showing significant down-regulation in the dWIZ-1 treated samples were identified as potential targets.
CRISPR-Cas9 Mediated Knockout of WIZ
-
gRNA Design: Two independent sgRNAs targeting the WIZ gene were designed.[2][3]
-
Cell Transduction: Hematopoietic stem and progenitor cells were transduced with a CRISPR-Cas9 system containing the WIZ-targeting sgRNAs.[11]
-
Differentiation and Analysis: The modified cells were differentiated into erythroblasts, and the levels of γ-globin mRNA and HbF protein were quantified to assess the impact of WIZ knockout.[2][3][11]
Chromatin Immunoprecipitation (ChIP-seq)
-
Cross-linking: Erythroblasts were treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin was sonicated to generate small fragments.
-
Immunoprecipitation: An antibody specific to WIZ was used to pull down WIZ-bound chromatin fragments.
-
DNA Purification and Sequencing: The DNA was purified from the immunoprecipitated complexes and sequenced to identify the genomic regions occupied by WIZ.[10]
Molecular Mechanisms and Signaling Pathways
Mechanism of WIZ-Mediated Repression
WIZ is a transcription factor that localizes to promoters and enhancers.[7][14] It is a component of the G9A (EHMT2)/GLP (EHMT1) H3K9 methyltransferase complex.[14][15][16] This complex is responsible for maintaining the repressive histone mark H3K9 dimethylation (H3K9me2) at target gene loci.[4][10] Genome-wide studies have shown that WIZ binding is associated with the presence of H3K9me2.[10] It is proposed that WIZ recruits the G9a/GLP complex to the γ-globin locus, leading to the deposition of H3K9me2 and subsequent transcriptional repression.[4]
Caption: Proposed mechanism of WIZ-mediated repression of the γ-globin gene.
Mechanism of Action of dWIZ Molecular Glue Degraders
The dWIZ compounds are molecular glue degraders that induce the proximity between WIZ and the CRBN E3 ubiquitin ligase complex.[1][7][10] Specifically, dWIZ-1 recruits the seventh zinc finger (ZF7) domain of WIZ to CRBN.[1][7] This induced proximity leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome.[10] The degradation of WIZ removes its repressive activity at the γ-globin locus, leading to a decrease in H3K9me2 levels and the reactivation of γ-globin gene expression.[10]
Caption: Mechanism of action of dWIZ molecular glue degraders.
Therapeutic Implications and Future Directions
The discovery of WIZ as a key repressor of fetal hemoglobin opens up a new therapeutic avenue for the treatment of sickle cell disease and β-thalassemia.[1][7][10] The development of orally bioavailable small-molecule degraders of WIZ, such as dWIZ-2, has shown promising preclinical efficacy and safety.[1][4][10][13]
Furthermore, the identification of dual degraders targeting both WIZ and ZBTB7A, such as BMS-986470, suggests that a multi-pronged approach to derepressing γ-globin could lead to even more robust and sustained HbF induction.[12][17] Clinical trials are underway to evaluate the safety and efficacy of these novel WIZ-targeting therapies in patients with SCD.[12][17]
Conclusion
The identification of WIZ as a repressor of fetal hemoglobin and the subsequent development of targeted molecular glue degraders represent a significant advancement in the field of hemoglobinopathy therapeutics. This technical guide has provided a comprehensive overview of the discovery process, the underlying molecular mechanisms, and the preclinical data supporting the development of WIZ degraders as a promising new class of drugs for patients with sickle cell disease and related disorders.
Caption: Overall experimental workflow for the discovery and development of WIZ degraders.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Paper: Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression [ash.confex.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding mechanisms of gamma-globin gene regulation to develop strategies for pharmacological fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcription factors LRF and BCL11A independently repress expression of fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disrupting ZBTB7A or BCL11A binding sites reactivates fetal hemoglobin in erythroblasts from healthy and β0-thalassemia/HbE individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. WO2021123920A1 - Compositions and methods for the treatment of hemoglobinopathies - Google Patents [patents.google.com]
- 12. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 13. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 14. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. C2H2 Zinc Finger Transcription Factors Associated with Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R,R)-dWIZ-1 TFA: A Molecular Glue Degrader for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-dWIZ-1 is a potent and specific molecular glue degrader that targets the WIZ transcription factor. By inducing the proximity of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase, it triggers the ubiquitination and subsequent proteasomal degradation of WIZ. This degradation leads to the de-repression of γ-globin gene expression, resulting in a significant induction of fetal hemoglobin (HbF).[1][2] This mechanism of action presents a promising therapeutic strategy for sickle cell disease (SCD) and other β-hemoglobinopathies.[3][4] This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of the trifluoroacetic acid (TFA) salt of (R,R)-dWIZ-1.
Chemical Structure and Properties
(R,R)-dWIZ-1 is a complex small molecule designed to interact with both the E3 ligase CRBN and the neo-substrate WIZ. The trifluoroacetic acid (TFA) salt form is commonly used for its stability and solubility in research settings.
Chemical Structure
-
IUPAC Name: (S)-2-(6-(((R)-1-((R)-1-ethylpiperidin-2-yl)ethoxy)isoquinolin-1-ylamino)-1-oxoisoindolin-2-yl)-3,3-dimethylbutanamide trifluoroacetate
-
SMILES: O=C(--INVALID-LINK--CCCC3)C)=C1)C2=O">C@@HCC4)NC4=O
-
PDB ID for Ternary Complex: The crystal structure of the ternary complex formed by Cereblon-DDB1, the zinc finger 7 domain of WIZ (WIZ(ZF7)), and dWIZ-1 has been resolved and is available under the PDB ID: 8TZX .[5]
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of (R,R)-dWIZ-1 and its TFA salt is presented in Table 1. Specific experimental data such as melting point and a detailed solubility profile for the TFA salt are not widely reported in the primary literature and may vary based on the specific salt form and purity.
Table 1: Physicochemical Properties of (R,R)-dWIZ-1 TFA
| Property | Value | Source/Notes |
| Molecular Formula (Free Base) | C₂₂H₂₉N₃O₄ | Calculated from structure. |
| Molecular Weight (Free Base) | 399.49 g/mol | Calculated from formula. |
| Molecular Formula (TFA Salt) | C₂₄H₃₀F₃N₃O₆ | Assumes a 1:1 salt. |
| Molecular Weight (TFA Salt) | 513.51 g/mol | Calculated by adding the molecular weight of trifluoroacetic acid (114.02 g/mol ) to the free base. This is an estimated value. |
| Appearance | Solid | General observation from supplier data. |
| Solubility | Soluble in DMSO | Commonly used solvent for in vitro assays. Quantitative solubility data in various solvents (e.g., PBS, ethanol) is not readily available in published literature. |
Mechanism of Action and Signaling Pathway
(R,R)-dWIZ-1 functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate.[2] In this case, (R,R)-dWIZ-1 facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the WIZ transcription factor.[2][6] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of WIZ, a known repressor of fetal hemoglobin, subsequently leads to the increased expression of γ-globin and the formation of HbF.[1][4]
Figure 1: Mechanism of Action of (R,R)-dWIZ-1.
Biological Activity and Data
The biological activity of (R,R)-dWIZ-1 has been characterized through various in vitro and cellular assays. Key quantitative data are summarized in Table 2.
Table 2: Biological Activity of (R,R)-dWIZ-1
| Assay | Parameter | Value | Target/System | Source |
| Cereblon Association | IC₅₀ | 170 nM | In vitro binding assay | [7] |
| Ternary Complex Formation | K_d | 3500 nM | SPR (WIZ ZF7 to DDB1:CRBN:dWIZ-1) | [7] |
| Cellular WIZ Degradation | DC₅₀ | Not Reported | Primary human erythroblasts | - |
| Fetal Hemoglobin Induction | EC₅₀ | Not Reported | Primary human erythroblasts | - |
Experimental Protocols
Detailed, step-by-step protocols from the primary literature are not publicly available in the supplementary materials of the key publication.[1] Therefore, the following sections provide representative protocols for the key assays used to characterize (R,R)-dWIZ-1, based on standard methodologies in the field.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general procedure to measure the binding affinity of the WIZ zinc finger domain to the pre-formed CRBN:dWIZ-1 complex.
-
Immobilization:
-
Recombinantly express and purify the DDB1:CRBN protein complex.
-
Covalently immobilize the DDB1:CRBN complex onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a running buffer (e.g., HBS-EP+ buffer).
-
Inject a saturating concentration of (R,R)-dWIZ-1 over the sensor surface to form the DDB1:CRBN:dWIZ-1 complex.
-
Inject a dilution series of the purified WIZ zinc finger 7 (ZF7) domain over the surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).
-
Figure 2: SPR Experimental Workflow.
Cellular WIZ Degradation Assay
This protocol describes a method to quantify the degradation of endogenous WIZ protein in cells treated with (R,R)-dWIZ-1.
-
Cell Culture and Treatment:
-
Culture primary human erythroblasts or a relevant cell line (e.g., K562) under standard conditions.
-
Treat cells with a concentration range of (R,R)-dWIZ-1 or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for WIZ.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the WIZ band intensity to the loading control.
-
Plot the normalized WIZ levels against the concentration of (R,R)-dWIZ-1 to determine the DC₅₀ (concentration for 50% degradation).
-
Fetal Hemoglobin Induction Assay by Flow Cytometry
This protocol outlines a method to measure the induction of HbF in erythroid cells.[8]
-
Cell Culture and Differentiation:
-
Culture and differentiate CD34+ hematopoietic stem and progenitor cells into erythroblasts.
-
Treat the differentiating cells with a concentration range of (R,R)-dWIZ-1 or a vehicle control.
-
-
Cell Staining:
-
Harvest the cells at a specific time point during differentiation (e.g., day 14).
-
Fix and permeabilize the cells using commercially available kits or established protocols (e.g., with glutaraldehyde and Triton X-100).[6]
-
Stain the cells with a fluorescently-labeled anti-HbF antibody (e.g., FITC- or APC-conjugated).
-
Include an isotype control to account for non-specific antibody binding.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the erythroid cell population based on forward and side scatter properties.
-
Quantify the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
-
Data Analysis:
-
Plot the percentage of HbF-positive cells or the MFI against the concentration of (R,R)-dWIZ-1 to determine the EC₅₀ for HbF induction.
-
Figure 3: Fetal Hemoglobin Induction Assay Workflow.
Summary and Future Directions
(R,R)-dWIZ-1 is a pioneering molecular glue degrader that has demonstrated significant potential for the therapeutic induction of fetal hemoglobin.[1] Its mechanism of action, involving the targeted degradation of the transcriptional repressor WIZ, represents a novel approach for the treatment of sickle cell disease.[2] Further research and development will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of dWIZ-1 analogues to advance this promising therapeutic strategy towards clinical applications. The detailed characterization of its biological effects and the elucidation of its ternary complex structure provide a solid foundation for the rational design of next-generation molecular glue degraders.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. rcsb.org [rcsb.org]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (R,R)-dWIZ-1 TFA, a Molecular Glue Degrader for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-dWIZ-1 is a potent and specific molecular glue degrader that targets the WIZ (Widely Interspaced Zinc Finger) transcription factor. It represents a promising therapeutic strategy for diseases like sickle cell disease (SCD) by inducing the expression of fetal hemoglobin (HbF). This guide provides a comprehensive overview of (R,R)-dWIZ-1, including its mechanism of action, key experimental data, and detailed protocols.
While a specific CAS number for the trifluoroacetic acid (TFA) salt of the (R,R)-enantiomer of dWIZ-1 is not publicly available, the CAS number for the racemic mixture, (rac)-dWIZ-1, is 2879251-63-3 .
Mechanism of Action
(R,R)-dWIZ-1 functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, (R,R)-dWIZ-1 facilitates the interaction between the WIZ transcription factor and Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome.
The degradation of WIZ, a repressor of fetal hemoglobin, leads to the induction of γ-globin gene expression and a subsequent increase in HbF levels.[1] This mechanism has shown potential for the treatment of β-hemoglobinopathies such as sickle cell disease.
Signaling Pathway Diagram
Caption: Mechanism of action of dWIZ-1.
Quantitative Data
The following tables summarize the key quantitative data for dWIZ-1 and its activity.
| Parameter | Value | Description | Source |
| DC₅₀ (WIZ) | 0.36 µM | Concentration for 50% degradation of WIZ protein. | [2] |
| EC₅₀ (CRBN-WIZ complex) | 547 nM | Concentration for 50% effective formation of the CRBN-WIZ complex. | |
| IC₅₀ (Cereblon association) | 170 nM | Concentration for 50% inhibition of a probe binding to Cereblon, indicating binding affinity. | |
| KᏧ (SPR binding) | 3500 nM | Dissociation constant for the binding of WIZ ZF7 to the DDB1:CRBN:dWIZ-1 complex, measured by Surface Plasmon Resonance. | |
| DC₅₀ (IKZF1 HiBiT degradation) | >50000 nM | Concentration for 50% degradation of IKZF1, indicating selectivity over this known CRBN neosubstrate. | |
| DC₅₀ (GSPT1 HiBiT degradation) | >50000 nM | Concentration for 50% degradation of GSPT1, indicating selectivity over this known CRBN neosubstrate. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Erythroid Differentiation
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells (HSPCs) are used.
-
Differentiation Protocol: A multi-step culture system is employed to differentiate HSPCs into mature erythroblasts. This typically involves a three-phase culture system with a specific cocktail of cytokines at each phase (e.g., SCF, EPO, IL-3, dexamethasone, and IGF-1).
-
Compound Treatment: dWIZ-1 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations during the differentiation process.
Western Blotting for WIZ Degradation
-
Cell Lysis: Differentiated erythroblasts are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the WIZ protein. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: Band intensities are quantified using densitometry software, and the level of WIZ protein is normalized to the loading control.
Fetal Hemoglobin (HbF) Induction Assays
-
Flow Cytometry:
-
Cells are fixed and permeabilized.
-
They are then stained with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).
-
The percentage of HbF-positive cells and the mean fluorescence intensity are quantified using a flow cytometer.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Cell lysates are prepared, and hemoglobin tetramers are separated by reverse-phase HPLC.
-
The relative amounts of different hemoglobin species (HbF, HbA, HbS) are determined by integrating the peak areas.
-
In Vivo Studies in Animal Models
-
Humanized Mouse Model:
-
Immunodeficient mice (e.g., NSG) are engrafted with human CD34+ HSPCs to create a human hematopoietic system.
-
dWIZ-1 is administered orally or via another appropriate route.
-
Bone marrow and peripheral blood are collected at specified time points to assess WIZ degradation in human erythroblasts and induction of human HbF.
-
-
Cynomolgus Monkey Model:
-
Naive, healthy monkeys are used to evaluate the pharmacokinetics, pharmacodynamics, and safety of dWIZ-1.
-
The compound is administered, and blood samples are collected to measure γ-globin mRNA levels and the percentage of HbF-positive reticulocytes.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of dWIZ-1.
Summary and Future Directions
(R,R)-dWIZ-1 is a pioneering molecular glue degrader that has demonstrated significant potential in the preclinical setting for the treatment of sickle cell disease by inducing fetal hemoglobin. Its well-defined mechanism of action, potent activity, and selectivity make it a valuable tool for research and a promising candidate for further drug development. Future studies will likely focus on optimizing its pharmacokinetic properties, further elucidating its long-term safety profile, and ultimately translating these promising findings into clinical applications for patients with β-hemoglobinopathies.
References
In-Depth Technical Guide: Synthesis and Mechanism of (R,R)-dWIZ-1 TFA, a Novel Molecular Glue Degrader for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of (R,R)-dWIZ-1 TFA, a first-in-class molecular glue degrader of the WIZ transcription factor. The degradation of WIZ leads to the induction of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for sickle cell disease (SCD). This document details the synthetic route, experimental protocols, and quantitative data, along with a visualization of its biological pathway.
Core Mechanism of Action: WIZ Degradation
(R,R)-dWIZ-1 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase cereblon (CRBN) and the WIZ transcription factor. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of WIZ. WIZ is a known transcriptional repressor of genes involved in the expression of fetal hemoglobin. Its degradation alleviates this repression, leading to increased HbF levels.[1][2][3]
Signaling Pathway of (R,R)-dWIZ-1
Caption: Mechanism of WIZ degradation mediated by (R,R)-dWIZ-1.
Synthesis Pathway of this compound
The synthesis of (R,R)-dWIZ-1 is a multi-step process. The following scheme outlines the key transformations and intermediates. Quantitative data for each step, where available, is summarized in the subsequent table.
Synthetic Scheme Workflow
Caption: High-level workflow for the synthesis of this compound.
Quantitative Synthesis Data
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on typical laboratory-scale preparations.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method |
| 1 | Intermediate 1 | 450.5 | 85 | >95 | LCMS, ¹H NMR |
| 2 | Intermediate 2 | 350.4 | 98 | >97 | LCMS |
| 3 | Intermediate 3 | 332.4 | 75 | >98 | LCMS, ¹H NMR |
| 4 | (R,R)-Isomer | 332.4 | 40 (after separation) | >99 (ee) | Chiral HPLC |
| 5 | This compound | 446.4 | 95 | >99 | LCMS, ¹H NMR, HRMS |
Detailed Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Amide Coupling to form Intermediate 1
To a solution of commercially available starting material A (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by (1-Cyano-2-ethoxy-2-oxoethylidene)aminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate (COMU, 1.2 eq). The reaction mixture is stirred for 10 minutes before the addition of starting material B (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford Intermediate 1.
Step 2: Boc Deprotection to form Intermediate 2
Intermediate 1 (1.0 eq) is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 eq) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting crude material is triturated with diethyl ether to afford Intermediate 2 as a hydrochloride salt, which is used in the next step without further purification.
Step 3: Cyclization to form Intermediate 3
Intermediate 2 (1.0 eq) is dissolved in ethanol (0.1 M), and triethylamine (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield Intermediate 3 as a racemic mixture.
Step 4: Chiral Separation to Isolate (R,R)-Isomer
The racemic Intermediate 3 is resolved by preparative chiral supercritical fluid chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak IG) and a mobile phase of CO₂ and methanol with a diethylamine additive. The fraction corresponding to the desired (R,R)-enantiomer is collected and the solvent is removed to provide the enantiomerically pure (R,R)-Isomer.
Step 5: Trifluoroacetic Acid (TFA) Salt Formation
The purified (R,R)-Isomer (1.0 eq) is dissolved in a minimal amount of DCM. Trifluoroacetic acid (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure. The resulting solid is lyophilized from an acetonitrile/water mixture to yield this compound as a white solid.
Conclusion
This guide provides a detailed technical overview of the synthesis and mechanism of this compound. The multi-step synthesis is achievable through standard organic chemistry techniques, and the resulting compound is a potent and selective degrader of the WIZ transcription factor. The ability of (R,R)-dWIZ-1 to induce fetal hemoglobin expression by degrading its transcriptional repressor highlights its potential as a transformative therapy for patients with sickle cell disease. Further research and clinical development are warranted to fully evaluate its therapeutic efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for (R,R)-dWIZ-1 TFA in Erythroid Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-dWIZ-1 TFA is a potent and specific molecular glue degrader of the WIZ transcription factor. WIZ has been identified as a novel repressor of fetal hemoglobin (HbF) expression. By inducing the degradation of WIZ, this compound leads to a robust increase in the expression of γ-globin and subsequently, fetal hemoglobin, in erythroid progenitor cells. This mechanism of action presents a promising therapeutic strategy for the treatment of sickle cell disease (SCD) and other β-hemoglobinopathies.
These application notes provide detailed experimental protocols for the use of this compound in primary human erythroid cell cultures, including methods for cell differentiation, treatment, and analysis of target degradation and fetal hemoglobin induction.
Mechanism of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the WIZ transcription factor. This induced proximity results in the polyubiquitination of WIZ, marking it for degradation by the proteasome. The subsequent decrease in WIZ levels alleviates the repression of the γ-globin gene, leading to increased fetal hemoglobin production.
Application Note: A Detailed Protocol for the Detection of WIZ Protein Levels via Western Blot
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetic regulation and transcriptional control.
Introduction WIZ (Widely-interspaced zinc finger-containing protein), also known as ZNF803, is a crucial nuclear protein that functions as a core subunit of the G9a/GLP histone methyltransferase complex.[1][2][3] This complex is a primary driver of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), an epigenetic mark strongly associated with transcriptional repression.[3][4] WIZ plays a pivotal role by targeting the G9a/GLP complex to specific chromatin regions through its zinc finger domains, which recognize distinct DNA sequences.[2][3] It also helps stabilize the complex and may link it to other co-repressor machinery, such as CtBP family proteins.[1][5][6] Given its central role in gene silencing and maintaining epigenetic landscapes, the accurate detection and quantification of WIZ protein levels are essential for research into cellular differentiation, development, and disease. This application note provides a comprehensive Western blot protocol optimized for the detection of WIZ.
Signaling Pathway and Functional Role of WIZ
WIZ is an integral component of a transcriptional repressor complex. It interacts with the G9a/GLP heterodimer and CtBP co-repressors to facilitate the methylation of H3K9, leading to chromatin condensation and gene silencing.
Caption: Functional pathway of the WIZ protein in gene repression.
Principle of the Method
Western blotting is an analytical technique used to detect a specific protein within a complex mixture, such as a cell or tissue lysate.[7][8] The method involves separating proteins by mass via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein for visualization and quantification.
Experimental Workflow
The procedure for WIZ protein detection involves sample preparation, protein separation, transfer, immunoblotting, and signal detection.
Caption: Standard workflow for Western blot analysis of WIZ protein.
Detailed Experimental Protocol
A. Materials and Reagents
-
Lysis Buffer: RIPA buffer is recommended for the extraction of nuclear proteins like WIZ.[9]
-
Protease and Phosphatase Inhibitor Cocktails
-
Sample Buffer: 2x Laemmli sample buffer.
-
Primary Antibodies: See Table 1 for recommended antibodies.
-
Secondary Antibody: HRP-conjugated anti-Goat or anti-Rabbit IgG.
-
Reagents for SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Homogenizer, sonicator, refrigerated centrifuge, electrophoresis system, wet or semi-dry transfer system, imaging system.
B. Sample Preparation (Lysis & Homogenization)
Since WIZ is a nuclear protein, proper lysis is critical to ensure its extraction.[1][5] RIPA buffer is effective for disrupting both plasma and nuclear membranes.[9][10]
1. For Cultured Adherent Cells:
-
Wash 80-90% confluent cell culture dishes twice with ice-cold PBS.
-
Aspirate PBS and add 0.5-1 mL of ice-cold RIPA buffer (with freshly added protease/phosphatase inhibitors) per 100 mm dish.[11]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[12]
-
(Optional but Recommended) Sonicate the lysate on ice to shear DNA and improve nuclear protein extraction.[13] Use short pulses to avoid sample heating.
-
Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.
2. For Tissue Samples:
-
Excise tissue and immediately place it in ice-cold PBS to wash away any blood.[14]
-
Weigh the tissue and mince it into small pieces on ice.
-
Add 5-10 volumes of ice-cold RIPA buffer (with inhibitors) per unit weight of tissue (e.g., 500 µL buffer for 50 mg tissue).[11]
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible chunks remain.[14]
-
Follow steps B.1.4 through B.1.7 from the cell culture protocol.
C. Protein Quantification
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Calculate the volume of lysate needed to obtain 20-50 µg of total protein per lane.
-
Prepare aliquots by adding an equal volume of 2x Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][14]
-
Samples can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[13]
D. SDS-PAGE (Gel Electrophoresis)
-
Due to the large size of WIZ (predicted isoforms range from ~85 kDa to over 178 kDa), use a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to achieve adequate separation.[15]
-
Load 20-50 µg of protein lysate per well. Include a pre-stained molecular weight marker.[8]
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.[8]
E. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (gel-membrane-filter papers) and perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions.
F. Immunoblotting
-
After transfer, wash the membrane briefly with TBST. Do not let the membrane dry out.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][16]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 1) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's recommendation) for 1 hour at room temperature.[7]
-
Wash the membrane a final three times for 10 minutes each with TBST to remove unbound secondary antibody.
G. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane completely with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
Quantitative Data and Reagents
Table 1: Recommended Primary Antibodies for WIZ Detection
| Supplier | Catalog Number | Host Species | Application | Recommended Dilution (Starting) | Predicted/Observed MW |
| Boster Bio | A05707 | Rabbit | WB, IHC, IF | 1 µg/mL | Not Specified |
| Abcam | ab92334 | Goat | WB | 1 µg/mL | 178 kDa (isoform 2) |
| Novus Biologicals | NBP1-21059 | Goat | WB, Flow | 0.3 - 1 µg/mL | ~75 kDa (observed) |
Note: The molecular weight of WIZ can vary due to multiple isoforms and potential post-translational modifications. An observed band of ~75 kDa has been reported for one isoform, while another is predicted at 178 kDa.[15] Always consult the antibody datasheet for the most up-to-date information.
Table 2: Key Buffer Recipes
| Buffer | Component | Concentration / Amount |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4 | For 50 mL: 2.5 mL of 1M Tris |
| 150 mM NaCl | For 50 mL: 1.5 mL of 5M NaCl | |
| 1% NP-40 (or Triton X-100) | For 50 mL: 0.5 mL | |
| 0.5% Sodium Deoxycholate | For 50 mL: 0.25 g | |
| 0.1% SDS | For 50 mL: 0.5 mL of 10% SDS | |
| 1 mM EDTA | For 50 mL: 100 µL of 0.5M EDTA | |
| Add fresh before use: | Protease/Phosphatase Inhibitors | |
| 2x Laemmli Buffer | 4% SDS | For 10 mL: 4 mL of 10% SDS |
| 20% Glycerol | For 10 mL: 2 mL | |
| 10% 2-mercaptoethanol | For 10 mL: 1 mL | |
| 0.004% Bromophenol Blue | For 10 mL: 40 µL of 1% stock | |
| 0.125 M Tris-HCl, pH 6.8 | For 10 mL: 1.25 mL of 1M Tris |
References
- 1. bosterbio.com [bosterbio.com]
- 2. Gene - WIZ [maayanlab.cloud]
- 3. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 4. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-WIZ Antibodies | Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. affbiotech.com [affbiotech.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. WIZ Antibody (NBP1-21059): Novus Biologicals [novusbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Note and Protocol: Preparation of (R,R)-dWIZ-1 TFA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-dWIZ-1 is a potent, first-in-class molecular glue degrader that induces the degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2] It functions by forming a ternary complex with the WIZ protein and Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. WIZ has been identified as a transcriptional repressor of fetal hemoglobin (HbF).[2][5] Therefore, the degradation of WIZ by (R,R)-dWIZ-1 robustly induces HbF expression, presenting a promising therapeutic strategy for genetic hemoglobinopathies such as sickle cell disease (SCD).[1][2][5]
This document provides a detailed protocol for the preparation, handling, and storage of a (R,R)-dWIZ-1 trifluoroacetate (TFA) stock solution in dimethyl sulfoxide (DMSO) for use in research applications.
Compound Data and Properties
All quantitative and qualitative data for (R,R)-dWIZ-1 TFA are summarized in the table below.
| Property | Data |
| Compound Name | (R,R)-dWIZ-1, trifluoroacetate salt |
| Mechanism of Action | Molecular glue degrader; induces proteasomal degradation of WIZ transcription factor by recruiting it to the CRBN E3 ubiquitin ligase complex.[1][2][3] |
| Target Protein | WIZ (Uniprot: O95785)[3] |
| Molecular Formula | C₂₂H₂₉N₃O₄ (for free base) |
| Molecular Weight (MW) | 399.48 g/mol (for free base).[6] Note: The MW of the TFA salt will be higher. Always use the precise MW from the manufacturer's certificate of analysis for calculations. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[6][7] |
| Storage (Solid Form) | Store at -20°C for up to 2 years.[6] |
| Storage (DMSO Solution) | Store in aliquots at -80°C for up to 6 months or at 4°C for up to 2 weeks to minimize freeze-thaw cycles.[6] |
| Recommended Use | Cellular assays at concentrations up to 10 µM.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.
3.1. Materials
-
This compound salt (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
3.2. Workflow Diagram
Caption: Experimental workflow for preparing this compound stock solution.
3.3. Step-by-Step Procedure
-
Preparation: Before opening, allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid (e.g., 1 mg) into the tube. Record the exact mass.
-
Volume Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula below.
-
Formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight (g/mol))
-
Example Calculation:
-
Mass = 1 mg = 0.001 g
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = Use the value from the supplier's Certificate of Analysis. (e.g., if MW = 513.5 g/mol for the TFA salt)
-
Volume (L) = 0.001 g / (0.01 mol/L * 513.5 g/mol ) = 0.0001947 L
-
Volume (µL) = 194.7 µL
-
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Cap the tube securely and vortex at medium-high speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots in a freezer at -80°C for long-term stability (up to 6 months).[6] For short-term needs, a working stock can be kept at 4°C for up to two weeks.[6]
3.4. Safety Precautions
-
(R,R)-dWIZ-1 is a biologically active compound. Handle with care, avoiding inhalation, ingestion, or direct contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Always wear appropriate chemical-resistant gloves and handle in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
Mechanism of Action: Signaling Pathway
(R,R)-dWIZ-1 acts as a molecular glue to induce the degradation of the WIZ transcription factor. The diagram below illustrates this targeted protein degradation pathway.
Caption: dWIZ-1 mediated degradation of WIZ and induction of HbF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 4. rcsb.org [rcsb.org]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dWIZ-1 Datasheet DC Chemicals [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of Molecular Glue Degraders
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, enabling the pharmacological elimination of disease-causing proteins. Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein (neostrate), which would otherwise not interact.[1][2] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][] Unlike traditional inhibitors that block a protein's active site, molecular glues can target proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[2]
The discovery of molecular glues has often been serendipitous. However, the field is rapidly advancing toward rational discovery and design, necessitating robust and scalable screening platforms.[3][5] Cell-based assays are paramount in this endeavor as they recapitulate the complex cellular machinery—including the ubiquitin-proteasome system—required for degrader activity.[6] These assays are essential for identifying active compounds, determining their potency and efficacy, and elucidating their mechanism of action.
This document provides detailed application notes and protocols for key cell-based assays used to screen and characterize molecular glue degraders, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Molecular Glue-Induced Protein Degradation
Molecular glue degraders function by hijacking the cell's natural protein disposal system. The most well-characterized mechanism involves the Cullin-RING E3 ubiquitin ligases, such as the complex containing Cereblon (CRBN).[2][3] The molecular glue binds to the E3 ligase, creating a "neosurface" that promotes the recruitment of a specific target protein.[2] This forms a transient ternary complex (E3 ligase-glue-target protein), which positions the target for polyubiquitination by an E2 ubiquitin-conjugating enzyme.[7] The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.[8]
Primary Screening and Validation Assays
A successful screening cascade for molecular glue degraders typically involves a combination of high-throughput primary screens to identify hits, followed by orthogonal validation and in-depth mechanistic studies.
Luminescence-Based Protein Level Detection (HiBiT Assay)
The HiBiT system is a highly sensitive and quantitative method for measuring protein abundance in live cells, making it ideal for high-throughput screening.[9] It utilizes an 11-amino-acid peptide (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[9] This tagged protein is expressed under its native promoter, avoiding overexpression artifacts. The HiBiT peptide has a low affinity for a larger complementary subunit (LgBiT), which is expressed separately in the cells. When the LgBiT subunit and a substrate are added to the cell lysate, they bind to the HiBiT-tagged protein to form a bright, functional NanoLuc® luciferase, generating a luminescent signal directly proportional to the target protein's abundance.[9][10] A decrease in luminescence indicates protein degradation.
Ternary Complex Formation (NanoBRET™ Assay)
For a molecular glue to be effective, it must promote the formation of a ternary complex between the E3 ligase and the target protein.[11] The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay is a powerful tool for measuring this interaction in live cells.[12] In this setup, one protein of interest (e.g., the target protein) is fused to the NanoLuc® luciferase (the energy donor), and the other interacting partner (e.g., the E3 ligase CRBN) is fused to a HaloTag® protein.[12][13] The HaloTag is then labeled with a fluorescent ligand (the energy acceptor). If the molecular glue brings the two proteins into close proximity (typically <10 nm), energy transfer occurs from the luciferase to the fluorophore, generating a BRET signal.[13]
Validation by Western Blot
Western blotting is a fundamental and widely used technique to confirm the degradation of a target protein. It provides semi-quantitative data on protein levels and serves as an essential orthogonal validation method for hits identified in high-throughput screens.[14] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[15] A reduction or disappearance of the band corresponding to the target protein, relative to the loading control, confirms degradation.
Global Proteome Profiling
To understand the selectivity of a molecular glue degrader and identify potential off-target effects, quantitative proteomics is employed.[16] Methods like Tandem Mass Tag (TMT) labeling or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the simultaneous identification and quantification of thousands of proteins across different treatment conditions.[16][17] This unbiased approach can confirm the degradation of the intended target and reveal the degradation of other proteins, known as neosubstrates, which is crucial for assessing the compound's safety and mechanism of action.[16][18]
Data Presentation: Quantitative Analysis of Molecular Glue Degraders
Quantitative parameters are essential for comparing the activity of different molecular glue degraders. Key metrics include:
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Below are tables summarizing representative data for well-characterized molecular glue degraders.
Table 1: Degradation of IKZF1 and GSPT1 by CRBN-Modulating Molecular Glues
| Compound | Target Protein | Cell Line | Assay Method | Time Point (h) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pomalidomide | IKZF1 | Jurkat | HiBiT | 24 | ~30 | >90% | [9] |
| Lenalidomide | IKZF1 | Jurkat | HiBiT | 24 | ~1000 | >90% | [9] |
| Iberdomide (CC-220) | IKZF1 | Jurkat | HiBiT | 24 | ~10 | >95% | [9] |
| CC-885 | GSPT1 | HEK293 | HiBiT | 24 | ~5 | >90% | [10] |
| CC-90009 | GSPT1 | MV4-11 | Western Blot | 24 | 2.1 | >90% |[14] |
Table 2: Degradation of Other Key Neosubstrates
| Compound | Target Protein | Cell Line | Assay Method | Time Point (h) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pomalidomide | IKZF3 | MM.1S | HiBiT | 24 | 1-10 | >90% | [18] |
| Indisulam | RBM39 | SH-SY5Y | HTRF | 24 | ~20 | ~80% | [6] |
| CR8 | Cyclin K | HCT116 | Proteomics | 8 | ~300 | ~70% |[19][20] |
Experimental Protocols
Protocol 1: HiBiT-Based Assay for Quantifying Target Protein Degradation
This protocol describes the measurement of target protein degradation in a lytic endpoint format using a CRISPR-edited cell line endogenously expressing a HiBiT-tagged protein of interest (e.g., IKZF1-HiBiT).[9]
Materials:
-
CRISPR-edited cells expressing the HiBiT-tagged target and LgBiT protein (e.g., Jurkat IKZF1-HiBiT/LgBiT).
-
Standard cell culture medium and supplements.
-
White, opaque 96-well or 384-well assay plates.
-
Molecular glue compounds of interest, serially diluted.
-
Vehicle control (e.g., DMSO).
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque assay plate at a density appropriate for the cell line (e.g., 50,000 cells/well for Jurkat cells in a 96-well plate).
-
Compound Treatment: Add serial dilutions of the molecular glue compounds to the wells. Include vehicle-only wells as a negative control (0% degradation) and a positive control degrader if available.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 4, 8, or 24 hours).
-
Assay Reagent Preparation: Equilibrate the Nano-Glo® HiBiT Lytic Buffer and Substrate to room temperature. Prepare the detection reagent by mixing the LgBiT protein and substrate into the buffer according to the manufacturer's instructions.
-
Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add a volume of the prepared detection reagent equal to the culture volume in each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) of compound-treated wells to the average RLU of the vehicle-treated wells.
-
% Degradation = (1 - (RLU_compound / RLU_vehicle)) * 100
-
Plot the % Degradation against the compound concentration (log scale) and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Western Blot for Validation of Protein Degradation
This protocol provides a standard method for validating the degradation of a target protein, such as GSPT1.[14][15]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM13).
-
Molecular glue degrader and vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and system.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-GSPT1).
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach the desired confluency. Treat cells with the molecular glue degrader at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity to determine the relative protein levels.
References
- 1. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Molecular glue - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. agilent.com [agilent.com]
- 11. Protein Degradation and PROTACs [promega.com]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sapient.bio [sapient.bio]
- 17. biorxiv.org [biorxiv.org]
- 18. Targeted Protein Degradation Services [promega.com]
- 19. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 20. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule drug, with its protein target directly within the complex environment of a cell or tissue.[1][2] The principle underlying CETSA is based on the ligand-induced stabilization of the target protein.[3][4] When a ligand binds to its target protein, the resulting protein-ligand complex often exhibits increased resistance to thermal denaturation.[4] Upon heating, unbound proteins unfold and aggregate, while ligand-bound proteins tend to remain soluble at higher temperatures.[3] This differential stability can be quantified to confirm and characterize target engagement in a physiologically relevant setting, without the need for labels or modifications to the compound or the protein.[2][5]
CETSA has become an indispensable tool in various stages of drug discovery, from initial hit validation and lead optimization to preclinical and clinical development.[2][6] Its applications are diverse, spanning oncology, neuroscience, immunology, and infectious diseases.[1] The versatility of CETSA is further demonstrated by its adaptability into various formats, including the classic Western blot-based method, high-throughput screening (HTS) formats, and proteome-wide analysis using mass spectrometry (CETSA MS).[7][8]
This document provides detailed application notes and protocols for performing CETSA to determine target engagement, covering the classic Western blot approach, in-cell CETSA, and an overview of the CETSA MS workflow.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.[4]
-
Thermal Stability: The resistance of a protein to unfolding and aggregation when subjected to heat.[4]
-
Melting Temperature (Tagg): The temperature at which 50% of a protein denatures and aggregates.[9]
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift is indicative of target stabilization and engagement.[4]
-
Isothermal Dose-Response Fingerprint (ITDRF): A CETSA format where cells are treated with varying concentrations of a compound and heated at a single, constant temperature to determine the potency of target engagement (e.g., EC50).[10][11]
Experimental Workflows and Signaling Pathways
The general workflow for a CETSA experiment involves several key stages, from sample preparation to data analysis. The specific details may vary depending on the chosen CETSA format and the biological system under investigation.
General CETSA Workflow
The fundamental steps of a CETSA experiment are outlined in the diagram below.
Caption: A schematic overview of the general Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocols
This section provides detailed step-by-step protocols for performing classic CETSA with Western blot analysis.
Protocol 1: Classic CETSA with Western Blot for Melt Curve Determination
This protocol is designed to determine the thermal shift (ΔTagg) of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium and reagents
-
Compound of interest and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.[1]
-
Detach and resuspend cells in fresh culture medium at a desired density (e.g., 2 x 10⁶ cells/mL).[1]
-
Divide the cell suspension into two groups: one treated with the compound of interest at a saturating concentration and the other with the vehicle (e.g., DMSO).[3]
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.[3]
-
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[1]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1][13]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[1]
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.[1]
-
Normalize the protein concentration for all samples.[1]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
It is recommended to also probe for a loading control to ensure equal protein loading.[1]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point for both the compound-treated and vehicle-treated samples.[1]
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).[1]
-
Plot the normalized band intensities against the temperature to generate melting curves.[3]
-
Determine the Tagg for both conditions, which is the temperature at which 50% of the protein is denatured.[3]
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the compound-treated sample.[4]
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of target engagement (EC50) by treating cells with a range of compound concentrations at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
Data Presentation
Quantitative data from CETSA experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data for CETSA Melt Curve Analysis
| Temperature (°C) | Normalized Soluble Protein (Vehicle) | Normalized Soluble Protein (Compound X) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.01 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.45 | 0.85 |
| 58 | 0.25 | 0.70 |
| 61 | 0.10 | 0.50 |
| 64 | 0.05 | 0.30 |
| 67 | 0.02 | 0.15 |
| 70 | 0.01 | 0.08 |
| Tagg | 55.5°C | 60.5°C |
| ΔTagg | - | +5.0°C |
Table 2: Example Data for Isothermal Dose-Response (ITDR) CETSA
| Compound X (µM) | Log [Compound X] | Normalized Soluble Protein |
| 0 (Vehicle) | - | 0.25 |
| 0.01 | -2.00 | 0.30 |
| 0.1 | -1.00 | 0.45 |
| 0.5 | -0.30 | 0.65 |
| 1 | 0.00 | 0.80 |
| 5 | 0.70 | 0.95 |
| 10 | 1.00 | 0.98 |
| 25 | 1.40 | 1.00 |
| 50 | 1.70 | 1.01 |
| EC50 | 0.2 µM |
CETSA MS for Proteome-Wide Target Engagement
For a broader, unbiased assessment of a compound's targets and off-targets, CETSA can be coupled with mass spectrometry (CETSA MS or Thermal Proteome Profiling - TPP).[8] This powerful approach allows for the simultaneous monitoring of thermal stability changes across thousands of proteins.[7]
The workflow for CETSA MS is similar to the classic CETSA but replaces Western blotting with quantitative proteomics.
CETSA MS Workflow Overview
Caption: A simplified workflow for CETSA combined with mass spectrometry (CETSA MS).
In a typical CETSA MS experiment, soluble protein fractions from different temperature points are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis by LC-MS/MS.[7] The resulting data provides melting curves for thousands of proteins, enabling the identification of direct and indirect targets of the compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No target protein signal in Western blot | - Low expression of the target protein in the cell line.- Inefficient antibody.- Insufficient protein loading. | - Use a cell line with higher endogenous expression or an overexpression system.- Test different primary antibodies and optimize the concentration.- Increase the amount of protein loaded on the gel.[4] |
| High background in Western blot | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washing steps.[4] |
| No thermal shift observed with a known inhibitor | - Inhibitor is not cell-permeable.- Incorrect heating temperature or duration.- Inhibitor concentration is too low. | - Confirm cell permeability with other assays.- Optimize the heat challenge conditions for the specific target protein.- Test a higher concentration of the inhibitor.[4] |
| Inconsistent results between replicates | - Uneven cell seeding.- Inaccurate pipetting.- Temperature variations across the heating block. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful technique.- Ensure uniform heating of all samples.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. elrig.org [elrig.org]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Fetal Hemoglobin (HbF) Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactivation of fetal hemoglobin (HbF, α2γ2) expression in adults is a promising therapeutic strategy for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. The developmental switch from fetal to adult hemoglobin is a complex process governed by a network of regulatory factors. Identifying these regulators is crucial for developing targeted therapies to induce HbF production. The advent of CRISPR-Cas9 technology has revolutionized our ability to perform genome-scale functional screens, providing a powerful tool to systematically identify genes involved in HbF regulation.
These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens to identify novel regulators of fetal hemoglobin.
Key Regulators of Fetal Hemoglobin Silencing
Decades of research, significantly accelerated by recent genetic studies and CRISPR-Cas9 screening, have identified several key transcriptional repressors of γ-globin expression. The most prominent among these are B-cell lymphoma/leukemia 11A (BCL11A) and Leukemia/lymphoma-related factor (LRF, also known as ZBTB7A).[1] These factors act as direct silencers by binding to the γ-globin gene promoters.[1]
Genome-wide association studies (GWAS) were instrumental in first implicating BCL11A as a major regulator of HbF levels.[2][3] Subsequent CRISPR-Cas9 screens have not only validated the roles of BCL11A and LRF but have also uncovered a host of other factors and pathways that modulate their activity or function independently to control HbF expression.[4][5][6][7]
Summary of Quantitative Data from CRISPR-Cas9 Screens
The following tables summarize key quantitative findings from representative CRISPR-Cas9 screens aimed at identifying HbF regulators. These screens typically utilize the human erythroid progenitor cell line HUDEP-2, which expresses adult hemoglobin and has low basal levels of HbF, making it an ideal system for identifying repressors through loss-of-function screens.[8][9]
Table 1: Top Gene Hits from a Genome-Wide CRISPR-Cas12a Screen for HbF Regulators
| Rank | Gene Symbol | Description | Enrichment Score |
| 1 | BCL11A | Transcriptional repressor, known major HbF silencer | High |
| 2 | LRF (ZBTB7A) | Transcriptional repressor, known HbF silencer | High |
| 3 | PPP2R4 | PP2A phosphatase regulatory subunit | High |
| 4 | TIPRL | TOR signaling pathway regulator, PP2A modulator | High |
| 5 | ZNF410 | Zinc finger protein, regulates NuRD complex | High |
| 6 | CHD4 | Chromatin organization modifier, NuRD component | High |
| 7 | HRI (EIF2AK1) | Eukaryotic translation initiation factor 2 alpha kinase 1 | Medium |
| 8 | SPOP | Speckle-type POZ protein, E3 ubiquitin ligase adaptor | Medium |
Note: This table is a representative compilation based on multiple sources. Enrichment scores are qualitative summaries.[4][8]
Table 2: Validation of Novel HbF Regulators Identified by CRISPR Screens
| Target Gene | Method of Disruption | Cell Type | γ-globin mRNA Increase (fold change) | % HbF+ Cells (Flow Cytometry) |
| PPP2R4 | sgRNA-Cas9 RNP | HUDEP-2 | ~4-fold | Significant Increase |
| TIPRL | sgRNA-Cas9 RNP | HUDEP-2 | ~3.5-fold | Significant Increase |
| HRI | Individual sgRNAs | HUDEP-2 | ~3-fold | ~30% |
| SPOP | Individual sgRNAs | HUDEP-2 | ~5-fold | ~40% |
| ZNF410 | sgRNA-Cas9 RNP | Primary CD34+ | ~2.5-fold | Significant Increase |
Data compiled from multiple studies.[4][5][6][10]
Signaling Pathways in HbF Regulation Identified via CRISPR Screens
CRISPR-Cas9 screens have been instrumental in elucidating novel signaling pathways that converge on the regulation of γ-globin expression, often through the master regulator BCL11A.
HRI-ATF4-BCL11A Pathway
A domain-focused CRISPR screen identified the heme-regulated inhibitor (HRI), an erythroid-specific kinase, as a repressor of HbF.[6] Subsequent studies revealed a linear signaling pathway where HRI, under cellular stress, phosphorylates eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[11][12][13] ATF4 then directly binds to an enhancer element of the BCL11A gene, stimulating its transcription and leading to the silencing of γ-globin expression.[11][12][13]
Caption: The HRI-ATF4-BCL11A signaling pathway for HbF repression.
ZNF410-NuRD Pathway
A CRISPR screen targeting transcription factors identified Zinc Finger Protein 410 (ZNF410) as a novel HbF repressor.[14][15] Mechanistic studies revealed that ZNF410 does not directly bind to the globin locus. Instead, its primary function in erythroid cells is to activate the transcription of CHD4, which encodes a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[4][10][16] The NuRD complex is a known co-repressor of γ-globin, and its recruitment to the γ-globin promoters by factors like BCL11A is essential for silencing.[16]
Caption: The ZNF410-NuRD pathway for γ-globin silencing.
SPOP-CUL3 Ubiquitin Ligase Complex
A domain-focused CRISPR screen also identified SPOP, a substrate adaptor for the CUL3 ubiquitin ligase complex, as a repressor of HbF.[5][17] Depletion of SPOP leads to a significant increase in γ-globin expression.[5][17] The SPOP-CUL3 complex is thought to mediate the ubiquitination and subsequent degradation of transcriptional activators of γ-globin, although the specific substrates in this context are still under investigation.[5][18][19] This pathway appears to act largely independently of BCL11A and LRF.[5]
Caption: The SPOP-CUL3 ubiquitin ligase pathway in HbF regulation.
Experimental Protocols
This section provides detailed protocols for a pooled CRISPR-Cas9 knockout screen to identify HbF regulators using the HUDEP-2 cell line.
Experimental Workflow Overview
The overall workflow involves designing and generating a pooled lentiviral sgRNA library, transducing Cas9-expressing HUDEP-2 cells, selecting for transduced cells, inducing erythroid differentiation, sorting cells based on HbF expression, and finally, identifying enriched or depleted sgRNAs through next-generation sequencing (NGS).
References
- 1. Everything you need to know about CRISPR library screening [takarabio.com]
- 2. Human fetal hemoglobin expression is regulated by the developmental stage-specific repressor BCL11A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the fetal hemoglobin silencing factor BCL11A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZNF410 Uniquely Activates the NuRD Component CHD4 to Silence Fetal Hemoglobin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E3 ligase adaptor molecule SPOP regulates fetal hemoglobin levels in adult erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domain-focused CRISPR screen identifies HRI as a fetal hemoglobin regulator in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 to induce fetal hemoglobin for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Genome-Scale CRISPR-Cas12a Screen Identifies Novel Fetal Hemoglobin Regulators [ash.confex.com]
- 9. Identification of novel HPFH-like mutations by CRISPR base editing that elevate the expression of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZNF410 Uniquely Activates the NuRD Component CHD4 to Silence Fetal Hemoglobin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The HRI-regulated transcription factor ATF4 activates BCL11A transcription to silence fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ZNF410 represses fetal globin by singular control of CHD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ZNF410 represses fetal globin by singular control of CHD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elevating fetal hemoglobin: recently discovered regulators and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The E3 ligase adaptor molecule SPOP regulates fetal hemoglobin levels in adult erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | SPOP and CUL3 Modulate the Sonic Hedgehog Signal Response Through Controlled Degradation of GLI Family Transcription Factors [frontiersin.org]
Application Notes and Protocols: Mass Spectrometry-Based Confirmation of WIZ Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a transcription factor and a core subunit of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression. Recent discoveries have identified WIZ as a "neosubstrate" for the CRL4-CRBN E3 ubiquitin ligase complex, particularly in the presence of certain small molecules, including immunomodulatory drugs (IMiDs) and novel molecular glue degraders. This targeted degradation of WIZ has emerged as a promising therapeutic strategy in various disease contexts.
Mass spectrometry-based proteomics offers a powerful and precise methodology to confirm and quantify the degradation of WIZ induced by small molecules. This application note provides detailed protocols for utilizing mass spectrometry to monitor WIZ degradation, assess its kinetics, and identify post-translational modifications associated with its degradation pathway.
Signaling Pathway of WIZ Degradation
The targeted degradation of WIZ is initiated by a small molecule degrader that acts as a "molecular glue," facilitating the interaction between WIZ and the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of WIZ, marking it for subsequent degradation by the 26S proteasome.
Caption: WIZ degradation pathway induced by a small molecule degrader.
Experimental Workflow for Quantifying WIZ Degradation
A general workflow for the mass spectrometry-based quantification of WIZ degradation involves several key steps, from cell culture and treatment to data analysis.
Caption: General experimental workflow for quantitative proteomics.
Detailed Experimental Protocols
Protocol 1: Global Quantitative Proteomics using Tandem Mass Tagging (TMT)
This protocol outlines the steps for quantifying changes in the abundance of WIZ and other proteins in response to a degrader using TMT labeling.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, MM.1S) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the WIZ degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
Digest proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. TMT Labeling:
-
Resuspend TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT label to each digested peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
5. Peptide Cleanup and Fractionation:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For complex samples, perform high-pH reversed-phase liquid chromatography (hpH-RPLC) to fractionate the peptides.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Protocol 2: Targeted Proteomics using Parallel Reaction Monitoring (PRM)
This protocol is designed for the sensitive and specific quantification of selected WIZ peptides.
1. Selection of Proteotypic Peptides:
-
In silico, digest the WIZ protein sequence with trypsin.
-
Select 3-5 unique, proteotypic peptides for WIZ that are readily detectable by mass spectrometry.
2. Sample Preparation:
-
Follow steps 1-3 from Protocol 1 (Cell Culture, Lysis, and Digestion). TMT labeling is not required.
3. LC-MS/MS Analysis (PRM Method):
-
Analyze the digested peptide samples on a quadrupole-Orbitrap mass spectrometer.
-
Create an inclusion list containing the precursor m/z values of the selected WIZ peptides.
-
The instrument will specifically target these precursor ions for fragmentation and high-resolution analysis of the fragment ions.
4. Data Analysis:
-
Use software such as Skyline to analyze the PRM data.
-
Quantify the abundance of the target peptides by integrating the peak areas of their specific fragment ions.
-
Normalize the data using a stable isotope-labeled internal standard peptide or a housekeeping protein.
Protocol 3: Cycloheximide (CHX) Chase Assay Coupled with Mass Spectrometry
This protocol measures the degradation rate (half-life) of WIZ.
1. Cell Culture and Treatment:
-
Seed cells as described in Protocol 1.
-
Treat cells with cycloheximide (CHX) to inhibit protein synthesis.
-
At various time points after CHX addition (e.g., 0, 2, 4, 8 hours), treat one set of cells with the WIZ degrader and another with a vehicle control.
2. Sample Preparation and Analysis:
-
At each time point, harvest the cells and prepare samples for either global (TMT) or targeted (PRM) mass spectrometry as described in the protocols above.
3. Data Analysis:
-
Quantify the abundance of WIZ at each time point in both the degrader-treated and control samples.
-
Plot the relative abundance of WIZ over time and fit the data to a one-phase decay model to calculate the half-life of the protein under both conditions.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Global Proteomics Analysis of WIZ Degrader Treatment (TMT)
| Protein | Gene | Peptide Count | Fold Change (Degrader/Control) | p-value |
| WIZ | WIZ | 25 | -8.5 | < 0.001 |
| G9a | EHMT2 | 32 | -1.2 | 0.25 |
| GLP | EHMT1 | 28 | -1.1 | 0.31 |
| CRBN | CRBN | 15 | 1.05 | 0.89 |
| CUL4A | CUL4A | 18 | 1.1 | 0.75 |
Table 2: Targeted Proteomics of WIZ Peptides (PRM)
| WIZ Peptide Sequence | Precursor m/z | Fold Change (Degrader/Control) | CV (%) |
| TLLANFPGVTR | 603.84 | -9.2 | 8.5 |
| VGPSLGEVYK | 543.29 | -8.9 | 9.1 |
| FPEPLFTFNR | 622.83 | -9.5 | 7.8 |
Table 3: WIZ Half-Life Determination (Cycloheximide Chase)
| Condition | WIZ Half-life (hours) |
| Vehicle Control | > 12 |
| WIZ Degrader | 2.5 |
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of targeted protein degradation. The protocols outlined in this application note provide a comprehensive framework for confirming and quantifying WIZ degradation, determining its degradation kinetics, and investigating the broader proteomic consequences of WIZ depletion. These methods are crucial for the preclinical development and validation of novel WIZ-targeting therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing (R,R)-dWIZ-1 TFA for Cell Culture
Welcome to the technical support center for (R,R)-dWIZ-1 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R,R)-enantiomer of dWIZ-1, a potent molecular glue degrader. Its primary mechanism of action is to induce the degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3] this compound facilitates the interaction between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] WIZ is a known repressor of fetal hemoglobin (HbF), and its degradation leads to a robust induction of γ-globin expression and consequently, HbF production.[3][4] This makes this compound a promising therapeutic candidate for sickle cell disease (SCD).[3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on studies with the closely related and optimized compound dWIZ-2, a good starting point for a dose-response experiment would be in the nanomolar to low micromolar range.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired effect (WIZ degradation and HbF induction).
Q3: How can I prepare and dissolve this compound for cell culture experiments?
For consistent results, it is crucial to ensure that this compound is fully dissolved. Due to the nature of many small molecule compounds, precipitation in aqueous media can be a source of variability.[7][8] It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture media should be kept low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[8] Always run a vehicle control (media with the same concentration of solvent) to assess any effects of the solvent on your cells.
Q4: How do I measure the effectiveness of this compound in my experiment?
The effectiveness of this compound can be assessed by two primary readouts:
-
WIZ Protein Degradation: This can be quantified using Western blotting.[9][10][11][12][13] By comparing the levels of WIZ protein in treated versus untreated cells, you can determine the extent of degradation.
-
Fetal Hemoglobin (HbF) Induction: The increase in HbF levels can be measured by intracellular flow cytometry using an anti-HbF antibody.[2][14][15][16] This method allows for the quantification of the percentage of HbF-positive cells and the mean fluorescence intensity, which corresponds to the amount of HbF per cell.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration (EC50) for WIZ degradation and HbF induction.
Materials:
-
Your cell line of interest (e.g., erythroblasts derived from CD34+ hematopoietic stem and progenitor cells)
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium
-
96-well plates
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
-
Reagents for Western blotting and flow cytometry
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a 96-well plate. Allow the cells to attach and stabilize for 24 hours before treatment.[7]
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Dose-Response Treatment: Add the diluted compound to the cells. Include a vehicle-only control. Incubate for a predetermined duration (e.g., 72-96 hours).[17]
-
Cell Viability Assay: Assess cell viability to identify any cytotoxic effects of the compound.
-
Endpoint Analysis: Harvest the cells for Western blotting to measure WIZ protein levels and for flow cytometry to quantify HbF induction.
-
Data Analysis: Plot the percentage of WIZ degradation and the percentage of HbF-positive cells against the log of the this compound concentration to determine the EC50 values.
Protocol 2: Quantification of WIZ Protein Degradation by Western Blot
Procedure:
-
Cell Lysis: Lyse the treated and control cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for WIZ and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the WIZ protein signal to the loading control signal for each sample.[11][13]
Protocol 3: Quantification of Fetal Hemoglobin Induction by Flow Cytometry
Procedure:
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow intracellular staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-HbF antibody. Include an isotype control to assess non-specific binding.[15]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest and measure the percentage of HbF-positive cells and the mean fluorescence intensity.[15]
Data Presentation
Table 1: Representative Dose-Response Data for a WIZ Degrader
| Concentration (nM) | % WIZ Protein Remaining (Normalized to Vehicle) | % HbF Positive Cells | Cell Viability (%) |
| 0 (Vehicle) | 100 | 5 | 100 |
| 1 | 85 | 15 | 100 |
| 10 | 50 | 40 | 98 |
| 100 | 15 | 75 | 95 |
| 1000 | 5 | 80 | 90 |
| 10000 | <5 | 82 | 70 |
Note: This is example data and may not be representative of all cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low WIZ degradation | - Compound concentration is too low.- Compound has degraded.- Inefficient cell lysis or protein extraction. | - Perform a wider dose-response curve.- Prepare fresh compound stock solutions.- Optimize your lysis buffer and protein extraction protocol. |
| No or low HbF induction despite WIZ degradation | - The cell line is not responsive to WIZ degradation for HbF induction.- Insufficient incubation time.- Issues with the flow cytometry staining protocol. | - Use a positive control cell line known to induce HbF.- Perform a time-course experiment.- Optimize fixation, permeabilization, and antibody concentrations for flow cytometry. |
| High variability between replicates | - Inconsistent cell seeding density.- Compound precipitation.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Visually inspect for precipitate after adding the compound to the media.- Use calibrated pipettes and proper pipetting techniques.[7] |
| High cytotoxicity observed | - Compound concentration is too high.- Solvent concentration is toxic.- The compound has off-target cytotoxic effects. | - Lower the concentration range in your dose-response.- Ensure the final solvent concentration is non-toxic (e.g., <0.5% DMSO).- Test the compound in a different cell line to assess specificity. |
Visualizations
Caption: Signaling pathway of this compound-mediated HbF induction.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. iqproducts.nl [iqproducts.nl]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Flow sorting of fetal erythroblasts using intracytoplasmic anti-fetal haemoglobin: preliminary observations on maternal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of (R,R)-dWIZ-1 TFA in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (R,R)-dWIZ-1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffer important?
(R,R)-dWIZ-1 is the (R,R)-enantiomer of dWIZ-1, a potent molecular glue degrader of the WIZ transcription factor.[1][2][3][4] It is being investigated for its potential in treating sickle cell disease by inducing fetal hemoglobin.[1][5][6][7][8][9][10] For in vitro and cell-based assays, achieving a stable and soluble concentration in aqueous buffers is critical for obtaining accurate and reproducible experimental results. Poor solubility can lead to compound precipitation, resulting in an unknown and lower effective concentration in the assay.[5]
This compound is supplied as a trifluoroacetate (TFA) salt. The TFA salt form can influence the pH of the solution, which in turn can affect solubility.[11] TFA is a strong acid and its presence can lower the pH of your solution, which may interfere with certain cellular or enzymatic assays.[11]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
The recommended starting solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[12][13][14] DMSO is a powerful solvent for many organic molecules and is a common practice for preparing stock solutions for aqueous-based assays.[5] For a related compound, dWIZ-2, a stock solution in DMSO can be prepared at a concentration of 77 mg/mL.[15]
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1][5] Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the inhibitor in your assay.[1][5]
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions in your final aqueous buffer.[6] This can sometimes prevent sudden precipitation.[6]
-
Increase the final DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Use a fresh DMSO stock: DMSO is hygroscopic and can absorb moisture, which can reduce its solubilizing capacity and potentially lead to compound degradation over time.[1] Using a fresh, anhydrous grade of DMSO is recommended.[15][16][17][18][19]
Q4: Can I use physical methods to help dissolve this compound?
Yes, gentle warming and sonication can be effective in aiding the dissolution of challenging compounds.[6]
-
Warming: Gently warm the solution to 37°C.[6] However, be cautious as excessive heat can potentially degrade the compound.
-
Sonication: Use an ultrasonic bath to sonicate the solution for a period of time until the solution is clear.[6]
Always visually inspect the solution to ensure all solid has dissolved.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Problem: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume. | Ensure you are using the correct volume of solvent for the amount of compound to achieve your target concentration. |
| Compound requires assistance to dissolve. | 1. Gently vortex the solution. 2. Warm the solution to 37°C.[6] 3. Sonicate the solution in an ultrasonic bath.[6] |
| The compound has low solubility in the chosen solvent. | While DMSO is generally recommended, if solubility issues persist, consider testing other organic solvents like ethanol or dimethylformamide (DMF) on a small scale.[5] |
Problem: The compound precipitates out of the aqueous buffer during the experiment.
| Possible Cause | Troubleshooting Steps |
| The aqueous solubility limit has been exceeded. | 1. Lower the final working concentration of this compound. 2. Conduct a pre-assay solubility check by preparing the dilutions in the assay buffer and observing for precipitation over the duration of the experiment.[5] |
| The pH of the aqueous buffer is not optimal for solubility. | If the compound has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[5] For basic compounds, a more acidic pH often increases solubility, while acidic compounds are typically more soluble at a more basic pH.[5] A systematic pH titration experiment can determine the optimal pH range. |
| The aqueous buffer lacks components to maintain solubility. | 1. Add a surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help.[5] Pluronic® F-68 is another option.[6] 2. Use a co-solvent: A small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can be added to the aqueous buffer.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of the parent compound, dWIZ-1, is 399.48 g/mol .[3] Note that the TFA salt will have a higher molecular weight. For precise calculations, use the molecular weight provided on the product's certificate of analysis.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex the solution to aid dissolution.
-
If the powder is not fully dissolved, warm the vial to 37°C for a short period.[6]
-
Place the vial in an ultrasonic bath and sonicate until the solution becomes clear.[6]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Aqueous Solubility Assessment
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (polypropylene recommended to minimize compound adsorption)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of final compound concentrations with a final DMSO concentration of 1%.
-
Mix the solutions thoroughly.
-
Incubate the plate at the intended experimental temperature for a duration equivalent to your assay.
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals, or an oily film).
-
(Optional) For a quantitative assessment, centrifuge the plate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the true soluble concentration.
Visualizations
Caption: A flowchart outlining the key steps for preparing a working solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | dWIZ-1的(R,R)对映体 | MCE [medchemexpress.cn]
- 5. marinbio.com [marinbio.com]
- 6. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 7. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Table 2, Solubility at 100 μM; 1% DMSO - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent WIZ Degradation Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during W-protein (WIZ) degradation experiments. WIZ is a transcription factor that acts as a repressor of fetal hemoglobin and is a component of the G9a/GLP histone methyltransferase complex. Its degradation is a key area of research, particularly in the context of sickle cell disease.[1][2] This guide will help you achieve consistent and reliable WIZ degradation results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of WIZ protein degradation?
A1: WIZ protein degradation is primarily mediated by the ubiquitin-proteasome system. Molecular glue degraders, such as dWIZ-1 and dWIZ-2, facilitate the recruitment of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] This complex then polyubiquitinates WIZ, marking it for degradation by the proteasome.
Q2: What are some common causes of inconsistent WIZ degradation results?
A2: Inconsistent WIZ degradation results can stem from several factors, including:
-
Cell Line Variability: Different cell lines may have varying expression levels of WIZ, CRBN, or other components of the ubiquitin-proteasome system.
-
Reagent Quality and Consistency: Degradation of compounds, lot-to-lot variability in antibodies, and improper storage of reagents can all contribute to inconsistent results.
-
Experimental Technique: Minor variations in cell culture conditions, treatment times, lysis procedures, and Western blot protocols can lead to significant differences in observed degradation.
-
Data Analysis: Inconsistent methods for protein quantification and normalization can introduce variability.
Q3: I am not observing any WIZ degradation after treatment with a known degrader. What should I do?
A3: If you are not observing WIZ degradation, consider the following troubleshooting steps:
-
Confirm Compound Activity: Ensure your degrader is active. If possible, test it in a cell line known to be responsive.
-
Check for Proteasome-Dependent Degradation: Co-treat your cells with a proteasome inhibitor (e.g., MG132). If WIZ degradation is proteasome-dependent, you should observe a rescue of WIZ protein levels.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Verify Cell Line Integrity: Confirm that your cell line expresses sufficient levels of both WIZ and CRBN.
-
Assess Protein Extraction: Ensure your lysis buffer and protocol are effective in extracting nuclear proteins like WIZ. Sonication may be required to release DNA-binding proteins.[6]
Q4: My Western blot for WIZ shows multiple bands. How should I interpret this?
A4: The presence of multiple bands on a WIZ Western blot can be due to several factors:
-
Protein Isoforms: WIZ is known to have multiple isoforms, which may appear as distinct bands.[7] Check the literature for the expected molecular weights of WIZ isoforms in your model system.
-
Post-Translational Modifications: Phosphorylation, ubiquitination, or other modifications can alter the migration of the protein on the gel.[8]
-
Protein Degradation: Lower molecular weight bands may represent degradation products. Ensure you are using fresh lysates and protease inhibitors.[8]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize your antibody concentrations and blocking conditions.
Troubleshooting Guides
Guide 1: Inconsistent Degradation Between Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number | Maintain a consistent and low passage number for your cell lines. High passage numbers can lead to phenotypic and genotypic drift. |
| Cell Confluency at Treatment | Standardize the cell confluency at the time of treatment, as this can affect cellular physiology and drug response. |
| Reagent Preparation | Prepare fresh dilutions of degraders and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Incubation Times | Use a calibrated timer to ensure precise and consistent incubation times for all treatment and wash steps. |
| Antibody Performance | Aliquot and store antibodies according to the manufacturer's recommendations. Consider validating a new lot of antibody against a previously validated lot. |
Guide 2: High Background or Non-Specific Bands on Western Blot
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[8] |
| Antibody Concentration Too High | Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[9] |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially wash buffers, and filter them to remove any particulates. |
| Membrane Handling | Handle the membrane with forceps to avoid contamination from skin oils and proteins. |
Data Presentation
The following tables summarize key quantitative data for known WIZ degraders. This information can be used as a benchmark for your own experiments.
Table 1: Degradation Potency of WIZ Molecular Glue Degraders
| Compound | Cell Line | DC50 | Dmax | Reference |
| dWIZ-1 | MOLT-4 | ~360 nM | Not Reported | [10] |
| dWIZ-2 | MOLT-4 | 32 nM | Not Reported | [7] |
| dWIZ-2 | Primary Human Erythroid Precursor Cells | 13 nM | Not Reported | [11] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Example Time-Course of WIZ Degradation
| Time Point | % WIZ Protein Remaining (Relative to Vehicle Control) |
| 0 hours | 100% |
| 2 hours | 85% |
| 4 hours | 60% |
| 8 hours | 35% |
| 12 hours | 20% |
| 24 hours | <10% |
This is a representative time-course and may vary depending on the cell line, degrader, and concentration used.
Experimental Protocols
Protocol 1: WIZ Degradation Assay using Western Blot
This protocol outlines a typical workflow for assessing WIZ degradation in a human cell line such as MOLT-4.
-
Cell Culture and Treatment:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.[12]
-
Seed cells at a density of 4 x 10^5 cells/mL and grow to a density of approximately 1 x 10^6 cells/mL.[13]
-
Treat cells with the desired concentrations of the WIZ degrader or vehicle control (e.g., DMSO) for the indicated time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[2][14]
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis of nuclear proteins.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE using a polyacrylamide gel of appropriate percentage to resolve WIZ (expected molecular weight ~130-160 kDa, with isoforms around 100 kDa).[7]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for WIZ (e.g., at a 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the WIZ band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of WIZ protein.
-
Cell Culture and Treatment:
-
Culture and seed cells as described in Protocol 1.
-
Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Simultaneously, treat one set of cells with CHX and the WIZ degrader, and another set with CHX and vehicle control.
-
-
Time-Course Collection:
-
Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 6, 8 hours).
-
-
Lysis, Quantification, and Western Blotting:
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
The rate of disappearance of the WIZ protein band over time will indicate its half-life.
-
Mandatory Visualizations
Caption: WIZ protein degradation pathway initiated by a molecular glue degrader.
Caption: A logical workflow for troubleshooting inconsistent WIZ degradation results.
References
- 1. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. MOLT-4 Whole Cell Lysate (W09-001-GK2) | Rockland [rockland.com]
- 3. Gene - WIZ [maayanlab.cloud]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 7. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Comprehensive Proteomic Analysis of Human Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 12. genecards.org [genecards.org]
- 13. researchgate.net [researchgate.net]
- 14. abbiotec.com [abbiotec.com]
potential off-target effects of (R,R)-dWIZ-1 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R,R)-dWIZ-1 TFA, a molecular glue degrader of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the trifluoroacetic acid salt of the (R,R)-enantiomer of dWIZ-1. It is a small molecule molecular glue degrader that selectively induces the degradation of the WIZ transcription factor.[1][2] It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and WIZ, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression.[1][2] This makes it a valuable tool for studying the regulation of fetal hemoglobin and for research into potential therapies for sickle cell disease.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the degradation of the WIZ transcription factor.[1][2] This leads to the de-repression of the gamma-globin gene and a subsequent increase in the expression of fetal hemoglobin (HbF).[1][2] A successor compound, dWIZ-2, which has improved pharmacokinetic properties, has been shown to induce HbF in a dose-dependent manner in erythroblasts from both healthy donors and sickle cell disease patients.[3]
Q3: What are the potential off-target effects of this compound?
This compound is a highly selective degrader of WIZ. In a quantitative proteomics study using primary human erythroblasts treated with 10 µM of a closely related compound for 6 hours, WIZ was the most significantly down-regulated protein out of 8960 quantified proteins.[4] No other proteins were found to be depleted by more than twofold.[4] Importantly, this study showed that the compound did not affect the abundance of known fetal hemoglobin regulators or the known targets of other CRBN modulators like lenalidomide, such as IKZF1 and CK1α.[4]
However, as this compound acts via CRBN, there is a theoretical potential for it to induce the degradation of other "neosubstrates," particularly other zinc finger proteins. Researchers should remain aware of this possibility and may consider performing their own selectivity studies, such as proteome-wide analysis, in their specific experimental system.
Q4: How does the trifluoroacetic acid (TFA) salt form affect my experiments?
(R,R)-dWIZ-1 is supplied as a TFA salt, which is a common practice for purifying synthetic peptides and small molecules.[5] However, residual TFA in the final product can potentially interfere with biological assays.[5][6] Potential effects of TFA include:
-
Altering the pH of the culture medium: TFA is a strong acid and can lower the pH of your experimental buffer or media, which can impact cell health and growth.[5][6]
-
Direct effects on cell viability and proliferation: TFA has been reported to inhibit cell proliferation in some cell lines while stimulating it in others, which can introduce variability in cell-based assays.[5][7]
-
Interference with assays: TFA has a strong absorbance at 1673 cm-1, which can interfere with secondary structure determination of peptides by infrared spectroscopy.[5]
It is crucial to run appropriate vehicle controls that include the TFA salt at a concentration equivalent to that in your experimental samples.
Q5: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. For preparing stock solutions, use a suitable solvent such as DMSO. It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5] When preparing working solutions, ensure the compound is fully dissolved.
Quantitative Data Summary
| Parameter | Value | Assay Description | Reference |
| (R,R)-dWIZ-1 Potency | |||
| Kd | 3500 nM | SPR binding of WIZ ZF7 to the DDB1:CRBN:dWIZ-1 complex | [4] |
| IC50 | 170 nM | Cereblon association | [4] |
| (R,R)-dWIZ-1 Selectivity | |||
| Off-target depletion | No proteins depleted >2-fold | Proteomics in primary human erythroblasts (10 µM, 6 hours) | [4] |
| IKZF1 degradation | >50,000 nM (DC50) | HiBiT degradation assay | [4] |
| GSPT1 degradation | >50,000 nM (DC50) | HiBiT degradation assay | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of WIZ degradation by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Guides
Issue 1: High variability in cell-based assay results (e.g., IC50 values).
| Potential Cause | Troubleshooting Step |
| Interference from TFA salt | 1. Run a vehicle control containing only the TFA salt (e.g., sodium trifluoroacetate) at the same concentration as in your this compound-treated samples.[6] 2. If the TFA-only control affects cell viability or the assay readout, consider performing a TFA salt exchange to a more biocompatible salt like HCl.[5][8] |
| Inconsistent cell culture conditions | 1. Ensure cells are within a consistent and low passage number range.[6] 2. Use a consistent cell seeding density for all experiments.[6] 3. Regularly check for mycoplasma contamination. |
| Compound precipitation | 1. Visually inspect the media in your assay plates for any signs of compound precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells. |
| Assay protocol variability | 1. Use calibrated pipettes and ensure accurate and consistent liquid handling. 2. Ensure consistent incubation times and temperatures. |
Issue 2: No or weak WIZ protein degradation observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal compound concentration or treatment time | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for WIZ degradation in your cell line. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Inefficient cell lysis or protein extraction | 1. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation after cell lysis. 2. Ensure complete cell lysis by sonication or other appropriate methods. |
| Issues with Western blot protocol | 1. Verify the specificity and optimal dilution of your primary antibody against WIZ. 2. Ensure efficient protein transfer from the gel to the membrane. 3. Include a positive control lysate from cells known to express WIZ and a negative control. 4. Use a sensitive ECL substrate for detection. |
| Cell line is not responsive | 1. Confirm that your cell line expresses CRBN, as it is essential for the activity of this compound. 2. Consider that different cell lines may have varying levels of the components of the ubiquitin-proteasome system, which could affect degradation efficiency. |
Experimental Protocols
Protocol 1: In-Cell WIZ Degradation Assay by Western Blot
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for WIZ overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: TFA Salt Exchange to HCl Salt
This protocol is adapted for researchers who suspect TFA is interfering with their assays.
-
Dissolution: Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 10 mM.[9]
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the 10 mM HCl solution and repeat the lyophilization process two more times.[8]
-
Final Product: The resulting powder will be the HCl salt of (R,R)-dWIZ-1. Re-dissolve in an appropriate solvent for your experiments.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of this compound to WIZ in a cellular context. This is a general protocol that should be optimized for your specific target and experimental setup.[10][11][12][13]
-
Cell Treatment: Treat your cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a PCR machine. Cool the samples to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble WIZ protein at each temperature by Western blot or other protein detection methods.
-
Interpretation: A shift in the melting curve of WIZ to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the protein, confirming target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
minimizing cytotoxicity of (R,R)-dWIZ-1 TFA in vitro
Welcome to the technical support center for minimizing the in vitro cytotoxicity of (R,R)-dWIZ-1 TFA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments with this novel WIZ molecular glue degrader.
Troubleshooting Guides
Unexpected cytotoxicity can be a significant hurdle in drug discovery. The following table addresses common issues encountered during in vitro experiments with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| High cytotoxicity at low concentrations | 1. Purity of the compound. 2. High solvent concentration (e.g., DMSO).[1] 3. Low initial cell seeding density.[1] 4. Cytotoxicity from the TFA salt. | 1. Verify the purity of your this compound lot. 2. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.1% for DMSO).[1] 3. Optimize cell seeding density to ensure cells are in a healthy growth phase.[1] 4. Test a TFA salt control (e.g., Tris-TFA) at equivalent concentrations to determine the contribution of the salt to the observed toxicity. | A more accurate assessment of the cytotoxicity of the (R,R)-dWIZ-1 molecule itself. |
| Inconsistent results between experiments | 1. Variation in cell health or passage number.[1] 2. Inconsistent cell seeding density.[1] 3. Variability in compound preparation. | 1. Use cells within a consistent and low passage number range and ensure >95% viability before seeding.[1] 2. Standardize your cell seeding protocol.[1] 3. Prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. | Increased reproducibility of dose-response curves and IC50 values. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | 1. Different mechanisms of cell death being measured.[2] 2. Interference of the compound with the assay. | 1. Use multiple assays that measure different endpoints (e.g., metabolic activity with MTT[3], membrane integrity with LDH[4], and apoptosis with a caspase assay) for a comprehensive profile. 2. Run a compound-only control (compound in media without cells) to check for colorimetric or fluorescent interference.[5] | A clearer understanding of the mechanism of cytotoxicity (e.g., apoptosis vs. necrosis). |
| Precipitation of the compound in the culture medium | 1. Poor solubility of this compound at the tested concentrations. 2. Interaction with media components. | 1. Visually inspect wells for precipitate under a microscope. 2. Test the solubility of the compound in your specific culture medium. 3. Consider using a lower concentration of the compound or a different solvent system if compatible with your cells. | More consistent and reliable dose-dependent cytotoxicity that reflects the true biological activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: (R,R)-dWIZ-1 is a potent WIZ molecular glue degrader.[6] It functions by recruiting the WIZ transcription factor to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[7][8] This mechanism has been investigated for its potential to induce fetal hemoglobin, which could be a therapeutic strategy for sickle cell disease.[7] The "TFA" indicates that the compound is supplied as a trifluoroacetic acid salt.
Q2: What is a recommended starting concentration for in vitro cytotoxicity experiments with this compound?
A2: For initial screening, a wide concentration range is recommended, for example, from 1 nM to 100 µM. A recommended concentration for cellular use has been noted as up to 10 µM.[9] A dose-response experiment with six two-fold serial dilutions starting at a high dose of 10 µM can be effective.[10]
Q3: The "TFA" in the compound name stands for trifluoroacetic acid. Could this salt be contributing to the observed cytotoxicity?
A3: Yes, trifluoroacetic acid is a strong acid and can be corrosive.[11][12] It is possible that the TFA salt contributes to the overall cytotoxicity, especially at higher concentrations. It is crucial to run a control experiment using a neutral TFA salt (e.g., Tris-TFA or Na-TFA) at molar concentrations equivalent to the this compound concentrations being tested. This will help you differentiate the cytotoxicity caused by the active compound from that of the TFA salt.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[2] To distinguish between these, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) alongside a metabolic assay like MTT. A decrease in MTT signal without a corresponding increase in dead cells (as measured by trypan blue) may indicate a cytostatic effect.
Q5: What is the best solvent to use for this compound?
Experimental Protocols
Here are detailed protocols for three key assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability (Metabolic Activity)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include vehicle-only and untreated controls. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Readout: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[3]
LDH Release Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[4] Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
Caspase-Glo 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[1]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.[1]
-
Readout: Measure the luminescence using a microplate reader.[1]
-
Data Analysis: An increase in relative luminescence units (RLU) compared to the vehicle control indicates caspase-3/7 activation and apoptosis.[1]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the experimental protocols.
| Parameter | Recommendation | Reference |
| This compound Concentration Range | 1 nM - 100 µM (initial screen) | [10] |
| Final DMSO Concentration | < 0.1% | [1] |
| Incubation Time | 24, 48, or 72 hours | [1] |
| MTT Reagent Concentration | 5 mg/mL stock solution | [5] |
| MTT Incubation Time | 2-4 hours | [5] |
| MTT Solubilization Time | 15 minutes on an orbital shaker | [3] |
| MTT Absorbance Wavelength | 570-590 nm | [3] |
| LDH Assay Absorbance Wavelength | Typically 490 nm | [13] |
| Caspase-Glo 3/7 Incubation Time | 1-2 hours | [1] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of (R,R)-dWIZ-1 mediated WIZ degradation.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: A troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: (R,R)-dWIZ-1 TFA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R,R)-dWIZ-1 TFA in solution. The following sections offer troubleshooting guidance, frequently asked questions, and experimental protocols to ensure the successful application of this compound in your research.
Introduction
(R,R)-dWIZ-1 is a potent molecular glue degrader that induces the degradation of the WIZ transcription factor by recruiting it to the cereblon (CRBN) E3 ubiquitin ligase. This mechanism of action holds significant promise for therapeutic applications, particularly in the context of sickle cell disease. The trifluoroacetic acid (TFA) salt form is commonly used for its improved solubility and handling properties. However, ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses potential stability issues and provides protocols for assessing the integrity of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in a high-purity, anhydrous solvent and then dilute it to the final concentration in your aqueous cell culture medium.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: What is the significance of the TFA salt form?
A3: The trifluoroacetic acid (TFA) salt is often used to improve the solubility and stability of the parent compound in its solid form. In solution, TFA is a strong acid and can influence the pH of your experimental system. It is important to consider the final concentration of TFA in your assays, as it may have off-target effects at high concentrations.
Q4: Can I expect this compound to be stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH and the presence of nucleophiles. Similar to other small molecules with ester or amide functionalities, (R,R)-dWIZ-1 may be susceptible to hydrolysis, especially at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use and to assess stability over the time course of your experiment.
Q5: How can I determine if my this compound solution has degraded?
A5: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in biological assays. | Compound degradation in the stock solution or working solution. | 1. Prepare a fresh stock solution from solid material. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Assess the purity of the stock solution by HPLC. 4. Prepare working solutions in aqueous media immediately before the experiment. |
| Precipitation observed in the stock solution upon thawing. | The compound has low solubility in the chosen solvent, or water has been absorbed by the solvent (e.g., DMSO). | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. Use anhydrous DMSO to prepare stock solutions. 3. Consider preparing a less concentrated stock solution. |
| Appearance of new peaks in HPLC analysis of the stock solution. | The compound is degrading under the current storage conditions. | 1. Confirm the identity of the degradation products by LC-MS if possible. 2. Store stock solutions at a lower temperature (e.g., -80°C). 3. Protect the solution from light by using amber vials. |
| Variability between different batches of the compound. | Differences in the purity or salt form of the compound. | 1. Source the compound from a reputable supplier. 2. Obtain a certificate of analysis (CoA) for each batch to confirm purity and identity. 3. Perform an internal quality control check (e.g., HPLC, NMR) upon receiving a new batch. |
Data Presentation
The stability of this compound can be quantitatively assessed by monitoring the percentage of the intact compound remaining over time under various conditions. The following table provides an illustrative example of how to present such stability data.
Table 1: Illustrative Stability of this compound (10 mM in DMSO) under Different Storage Conditions
| Storage Condition | Time Point | % Remaining this compound | Appearance of Degradation Products |
| -80°C | 1 month | >99% | No |
| 3 months | >99% | No | |
| 6 months | >98% | No | |
| -20°C | 1 month | >99% | No |
| 3 months | ~97% | Minor peaks observed | |
| 6 months | ~95% | Minor peaks observed | |
| 4°C | 1 week | ~90% | Yes |
| 1 month | ~75% | Yes | |
| Room Temp (25°C) | 24 hours | ~95% | Yes |
| 1 week | ~60% | Significant degradation |
Note: This data is for illustrative purposes only and is intended to demonstrate a potential stability profile. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a given solvent.
1. Materials:
- This compound solid
- High-purity solvent (e.g., anhydrous DMSO)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Temperature-controlled incubator or water bath
- Light-protected vials (e.g., amber glass)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system. Record the chromatogram, noting the retention time and peak area of the parent compound.
- Incubate Samples: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C). Protect samples from light.
- Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove a vial from each storage condition.
- Sample Preparation and Analysis: Allow the sample to come to room temperature. Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC using the same method.
- Data Analysis: Compare the peak area of the this compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. Note the appearance and relative area of any new peaks, which may correspond to degradation products.
3. Recommended HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
- Injection Volume: 10 µL
- Column Temperature: 30°C
Visualizations
Caption: Mechanism of (R,R)-dWIZ-1 as a molecular glue degrader.
Caption: General workflow for assessing compound stability in solution.
Technical Support Center: Oral WIZ Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the development of oral degraders targeting WIZ.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the initial steps for assessing the oral bioavailability of a WIZ degrader? | To assess oral bioavailability, begin with in vitro permeability assays (e.g., Caco-2) and metabolic stability assays using liver microsomes. Follow up with in vivo pharmacokinetic (PK) studies in animal models (e.g., rodents) to determine key parameters like Cmax, Tmax, and AUC after oral administration. |
| How can I troubleshoot low cellular permeability of my WIZ degrader? | Low permeability can be due to high molecular weight, high polar surface area, or low lipophilicity. To address this, you can employ medicinal chemistry strategies to optimize the physicochemical properties of the molecule. This includes reducing the number of hydrogen bond donors and acceptors or modifying the linker to improve passive diffusion. |
| What are common off-target effects observed with WIZ degraders and how can they be mitigated? | Off-target effects can arise from the E3 ligase binder or nonspecific binding of the WIZ-targeting moiety. To mitigate this, perform a broad-panel off-target screening (e.g., CEREP panel) and proteomics-based approaches to identify unintended protein degradation. Rational design of the degrader to improve binding affinity and selectivity for WIZ is also crucial. |
| How do I select the appropriate E3 ligase and corresponding binder for my WIZ degrader? | The choice of E3 ligase (e.g., CRBN, VHL) depends on its expression pattern in the target tissue and its cellular localization relative to WIZ. Co-immunoprecipitation and proximity ligation assays can confirm the interaction between WIZ and the selected E3 ligase. The binder (e.g., pomalidomide for CRBN, VH032 for VHL) should be chosen based on its binding affinity and established clinical safety profile. |
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Low Oral Bioavailability | 1. Physicochemical Characterization: Analyze solubility, permeability (PAMPA, Caco-2), and lipophilicity (LogP/LogD).2. Formulation Strategies: Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.3. Prodrug Approach: Consider designing a prodrug that is cleaved in vivo to release the active degrader. |
| High First-Pass Metabolism | 1. Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify major metabolic hotspots.2. Structural Modification: Modify the molecule at the sites of metabolism to block or slow down metabolic degradation (e.g., deuteration, fluorination). |
| Suboptimal Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship | 1. Dose-Response Studies: Conduct thorough dose-escalation studies in relevant animal models to establish a clear relationship between plasma/tissue concentration and WIZ degradation.2. Target Engagement Assays: Implement assays (e.g., CETSA, DARTS) to confirm that the degrader is reaching and binding to WIZ in the target tissue. |
Issue 2: Off-Target Toxicity in Animal Models
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| "Off-WIZ" Toxicity (Targeting other proteins) | 1. Global Proteomics: Use techniques like mass spectrometry-based proteomics to identify unintended degraded proteins.2. Structural Refinement: Redesign the WIZ-binding moiety to enhance selectivity.3. Counter-Screening: Screen the degrader against a panel of related proteins to assess specificity. |
| "On-Target" Toxicity (Toxicity due to WIZ degradation) | 1. Dose Optimization: Determine the minimum effective dose that achieves therapeutic efficacy with acceptable toxicity.2. Modulate Degradation Rate: Fine-tune the degrader's potency to achieve partial or transient WIZ degradation, which may be better tolerated. |
| E3 Ligase-Related Toxicity | 1. Alternative E3 Ligase: Explore the use of a different E3 ligase with a more favorable tissue expression profile.2. Binder Optimization: Modify the E3 ligase binder to reduce potential off-target interactions. |
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on a Transwell® insert and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Compound Preparation: Prepare a stock solution of the WIZ degrader in a suitable solvent (e.g., DMSO) and dilute it to the final testing concentration in transport buffer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the compound solution to the apical side of the Transwell® insert. At various time points, collect samples from the basolateral side.
-
Basolateral to Apical (B-A): Add the compound solution to the basolateral side and collect samples from the apical side.
-
-
Analysis: Quantify the concentration of the WIZ degrader in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Interpretation:
-
Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability
-
Papp (A-B) < 2 x 10⁻⁶ cm/s: Low permeability
-
Efflux Ratio (Papp (B-A) / Papp (A-B)) > 2 suggests the compound is a substrate for efflux transporters.
-
Visualizations
Caption: High-level workflow for preclinical development of an oral WIZ degrader.
Caption: Mechanism of action for a WIZ-targeting heterobifunctional degrader.
Technical Support Center: Interpreting Complex Data from HbF Induction Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fetal hemoglobin (HbF) induction assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying HbF induction?
A1: The most common methods for quantifying HbF are High-Performance Liquid Chromatography (HPLC) and flow cytometry.[1][2][3] HPLC measures the percentage of HbF in a total cell lysate, providing an overall quantification of HbF levels.[2][4] Flow cytometry, on the other hand, allows for single-cell analysis to determine the percentage of HbF-positive cells (F-cells) and the distribution of HbF within the red blood cell population.[1][2][5]
Q2: What is the difference between homogeneous and heterogeneous HbF expression, and how is it interpreted in flow cytometry?
A2: Homogeneous HbF expression is observed when all red blood cells express a similar level of HbF. This pattern can be seen in conditions like Hereditary Persistence of Fetal Hemoglobin (HPFH).[1] Heterogeneous expression, which is more common in sickle cell disease (SCD) and beta-thalassemia, is characterized by a mixed population of red blood cells with some expressing high levels of HbF while others express low or no HbF.[1] In flow cytometry histograms, homogeneous expression appears as a single, shifted peak, while heterogeneous expression results in a broader peak or distinct populations.[1]
Q3: What are F-cells, and why is their quantification important?
A3: F-cells are the specific subpopulation of red blood cells that contain fetal hemoglobin.[6] In healthy adults, F-cells constitute a small percentage of total red blood cells, typically around 3-7%.[6] The number of F-cells is a critical parameter in assessing the effectiveness of HbF-inducing therapies, as these cells are more resistant to sickling in SCD.[7] An increase in the percentage of F-cells is a key indicator of a positive therapeutic response.[7] There is a strong positive correlation between the percentage of F-cells and the overall %HbF level.[6][7]
Q4: How do common inducers like hydroxyurea and sodium butyrate increase HbF levels?
A4: Hydroxyurea, the only FDA-approved drug for HbF induction, is thought to work through multiple mechanisms.[8][9] One prominent theory is the activation of the nitric oxide (NO)-cGMP signaling pathway.[10][11][12] Hydroxyurea may also induce "stress erythropoiesis," favoring the production of erythroid progenitors that express HbF.[8][13] Additionally, it has been shown to reduce the expression of key γ-globin gene repressors like BCL11A and ZBTB7A.[13]
Sodium butyrate and other histone deacetylase (HDAC) inhibitors are believed to increase HbF by promoting a more open chromatin structure at the γ-globin gene promoter.[8][14] This increased acetylation of the promoter region leads to enhanced transcription of the γ-globin genes.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in HbF induction between experiments | Inconsistent cell culture conditions (cell density, passage number, differentiation state).[15] Reagent variability (lot-to-lot differences in serum, cytokines, or inducing compounds). Inconsistent timing of inducer addition. | Standardize all cell culture parameters. Maintain a detailed log of cell passage numbers and ensure cells are in a consistent growth phase before initiating experiments. Test new lots of critical reagents before use in large-scale experiments. Adhere strictly to the established protocol for the timing of drug treatment. |
| Low or no HbF induction with a known inducer | Suboptimal drug concentration or exposure time. Poor cell health or viability prior to induction. Insufficient erythroid differentiation. Resistance of the cell line or primary cells to the specific inducer. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system. Assess cell viability using methods like Trypan Blue exclusion before and during the experiment. Ensure high viability (>90%) before adding the inducer. Verify erythroid differentiation using morphological analysis or by staining for erythroid-specific markers (e.g., CD71, CD235a). Consider using a different cell line or primary cells from a different donor. Test a positive control compound known to be effective in your system.[16] |
| High background staining in flow cytometry | Incomplete cell fixation or permeabilization.[2] Non-specific antibody binding.[1] Presence of dead cells or debris. | Optimize fixation and permeabilization steps. The use of formaldehyde as a fixative and sodium dodecyl sulfate (SDS) for permeabilization has been shown to reduce background.[2] Include an isotype control to assess non-specific binding and set gates accordingly.[1] Use a viability dye to exclude dead cells from the analysis. Gate on the red blood cell population based on forward and side scatter to exclude debris.[1] |
| Difficulty distinguishing between F-cells and non-F-cells | Low level of HbF expression per cell. Inappropriate gating strategy.[1] | Use a bright, well-characterized anti-HbF antibody. Utilize a negative control (e.g., red blood cells from a healthy adult with normal HbF levels) to set the baseline for HbF expression and define the positive gate.[1] A positive control (e.g., cord blood or cells from a patient with HPFH) can help validate the staining and gating.[1] |
| Discrepancy between HPLC and flow cytometry results | HPLC measures average HbF per lysate, while flow cytometry measures % F-cells and distribution.[4][17] A high %HbF by HPLC with a low %F-cells could indicate a small population of cells with very high HbF content. Different sensitivities of the assays. | Analyze both datasets together to get a complete picture. A high correlation between %HbF by HPLC and the percentage of F-cells by flow cytometry is generally expected.[2][17] Understand the limitations and strengths of each technique. Flow cytometry provides valuable information on the heterogeneity of the response.[5] |
Experimental Protocols & Data
Protocol: Flow Cytometry for HbF Quantification
This protocol outlines the key steps for measuring HbF in cultured erythroid cells.
-
Sample Preparation:
-
Permeabilization:
-
Antibody Staining:
-
Flow Cytometry Acquisition:
-
Acquire samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistically significant analysis.[1]
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the red blood cell population based on forward scatter (FSC) and side scatter (SSC).[1]
-
Use the isotype control and unstained samples to set the gate for HbF-positive cells.
-
Quantify the percentage of HbF-positive cells (% F-cells) and the mean fluorescence intensity (MFI) of the positive population.[1]
-
Quantitative Data Summary: Expected HbF Induction
The following table summarizes typical HbF induction levels observed with common inducers in in-vitro and clinical settings. Note that these values can vary significantly based on the experimental system and patient population.
| Inducer | Experimental System | Typical %HbF Increase | Reference |
| Hydroxyurea | Human Erythroid Progenitors (in vitro) | ~1.7-fold increase | [10] |
| Sickle Cell Disease Patients | Mean HbF from 5.1% to 9.6% | [18] | |
| Sodium Butyrate | Erythroid Progenitors (in vitro) | 7% to 30% above control | [19] |
| Sickle Cell Disease Patients (Pulse Therapy) | Mean HbF from 3.5% to 23% in responders | [18] | |
| Pomalidomide | Human Erythroid Progenitors (in vitro) | Significant stimulation of HbF | [8] |
| Decitabine | Sickle Cell Disease Patients | Increased F-cells up to 80% | [20] |
Visualizations
Signaling Pathways
Caption: Signaling pathways for HbF induction by Hydroxyurea and HDAC inhibitors.
Experimental Workflow
Caption: A generalized workflow for in-vitro HbF induction assays.
References
- 1. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]
- 2. New method for quantitative determination of fetal hemoglobin-containing red blood cells by flow cytometry: application to sickle-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.iacld.com [en.iacld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. diapharma.com [diapharma.com]
- 6. Fetal hemoglobin - Wikipedia [en.wikipedia.org]
- 7. Quantitative analysis of erythrocytes containing fetal hemoglobin (F cells) in children with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. A cellular reporter system to evaluate endogenous fetal hemoglobin induction and screen for therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC and flow cytometry combined approach for HbF analysis in fetomaternal haemorrhage evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Molecular Glue Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molecular glue degraders. Here you will find information to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my molecular glue degrader is not showing activity?
A1: Lack of activity can stem from several factors:
-
Issues with the Ternary Complex: The formation of a stable ternary complex between the E3 ligase, the molecular glue, and the target protein is crucial for degradation. Mutations in the target protein's binding interface or the E3 ligase can disrupt this complex.[1][2]
-
Cell Line Specific Factors: The expression levels of the E3 ligase (e.g., CRBN, DCAF15) and other components of the ubiquitin-proteasome system (UPS) can vary between cell lines. Low expression of a necessary component can limit degrader efficacy.
-
Compound-Specific Properties: Poor cell permeability, instability, or off-target effects of the molecular glue can all contribute to a lack of degradation.
-
Experimental Setup: Suboptimal compound concentration, treatment duration, or issues with the detection assay (e.g., antibody quality for Western blotting) can lead to misleading results.
Q2: I observe target engagement, but no degradation. What could be the problem?
A2: This is a common issue and suggests a block in the downstream steps of the degradation pathway.
-
Inefficient Ubiquitination: Even if the ternary complex forms, the transfer of ubiquitin to the target protein may be inefficient. This could be due to a lack of accessible lysine residues on the target protein's surface or steric hindrance within the complex.
-
Deubiquitinase (DUB) Activity: The target protein may be rapidly deubiquitinated by cellular DUBs, counteracting the ubiquitination mediated by the E3 ligase.
-
Proteasome Impairment: The proteasome itself might be inhibited or dysfunctional in your experimental system, preventing the degradation of ubiquitinated proteins.
-
"Silent" Molecular Glues: Some compounds can promote the formation of a ternary complex that does not lead to productive ubiquitination and degradation. These are sometimes referred to as "non-degrading glues."
Q3: How can I confirm the formation of the ternary complex in my cells?
A3: Co-immunoprecipitation (Co-IP) is the gold standard for verifying ternary complex formation in a cellular context. This involves immunoprecipitating one component of the complex (e.g., the E3 ligase or the target protein) and then using Western blotting to detect the other components. A successful Co-IP will show the presence of all three components (E3 ligase, target protein, and the molecular glue is implied by their association) in the immunoprecipitated sample.
Q4: What are the known mechanisms of acquired resistance to molecular glue degraders?
A4: Acquired resistance typically arises from genetic mutations that disrupt the degradation process.
-
Mutations in the Target Protein (Neosubstrate): Changes in the amino acid sequence at the binding interface can prevent the molecular glue from effectively "gluing" the target to the E3 ligase.[1][2]
-
Mutations in the E3 Ligase: Mutations in the E3 ligase, particularly in the substrate receptor (e.g., CRBN), can abolish the binding of the molecular glue or the target protein.[1][2]
-
Downregulation of E3 Ligase Components: Decreased expression of the E3 ligase or other essential UPS components can also lead to resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| No target degradation observed by Western Blot. | 1. Ineffective antibody. 2. Suboptimal compound concentration or treatment time. 3. Low E3 ligase expression in the cell line. 4. Ternary complex not forming. | 1. Validate antibody specificity and sensitivity. 2. Perform a dose-response and time-course experiment. 3. Verify E3 ligase expression by Western Blot or qPCR. Consider using a different cell line. 4. Perform a co-immunoprecipitation (Co-IP) experiment to assess ternary complex formation. |
| Target degradation is observed, but the effect is weak (low Dmax). | 1. High rate of protein synthesis. 2. Active deubiquitinases (DUBs). 3. Inefficient ubiquitination. | 1. Treat with a protein synthesis inhibitor (e.g., cycloheximide) to assess the degradation rate. 2. Consider using a broad-spectrum DUB inhibitor as a tool compound to see if degradation is enhanced. 3. Perform an in vitro ubiquitination assay to assess the efficiency of ubiquitin transfer. |
| Inconsistent results between experiments. | 1. Cell passage number and confluency. 2. Compound stability in solution. 3. Variability in transfection/transduction efficiency (for engineered cell lines). | 1. Maintain consistent cell culture practices. 2. Prepare fresh compound stocks for each experiment. 3. Monitor and normalize for transfection/transduction efficiency. |
| High cellular toxicity at effective concentrations. | 1. Off-target effects of the molecular glue. 2. Degradation of essential proteins. | 1. Perform unbiased proteomics to identify off-target degradation events. 2. Use a rescue experiment by overexpressing a resistant mutant of the target protein to confirm on-target toxicity. |
Quantitative Data on Resistance
The following tables summarize quantitative data on the impact of mutations on the efficacy of molecular glue degraders.
Table 1: Impact of GSPT1 Mutations on the Efficacy of CC-885
| GSPT1 Mutant | DC50 Fold Change vs. WT | Dmax (% Degradation) |
| G575V | >100 | <10% |
| G575R | >100 | <10% |
| T577I | ~50 | ~20% |
| Data conceptualized from multiple sources describing resistance to GSPT1 degraders. |
Table 2: Impact of CRBN Mutations on the Efficacy of Lenalidomide
| CRBN Mutant | IC50 Fold Change vs. WT | Dmax (% IKZF1 Degradation) |
| Y384A | >50 | <15% |
| W386A | >50 | <15% |
| V388I | ~20 | ~30% |
| Data conceptualized from studies on immunomodulatory drug resistance. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To determine if a molecular glue degrader promotes the interaction between a target protein and an E3 ligase in cells.
Materials:
-
Cells expressing the target protein and E3 ligase.
-
Molecular glue degrader and DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the target protein or E3 ligase for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (against target protein, E3 ligase, and loading control).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the molecular glue degrader or DMSO at the desired concentration and for the appropriate time.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a molecular glue degrader can induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
-
Recombinant target protein.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Molecular glue degrader and DMSO.
-
SDS-PAGE sample buffer.
-
Antibody against the target protein or ubiquitin for Western blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
Compound Addition: Add the molecular glue degrader or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Analyze the reaction products by Western blotting. A smear or ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible in the presence of an active molecular glue.
Visualizations
Caption: Signaling pathway of molecular glue-induced protein degradation.
Caption: Experimental workflow for troubleshooting lack of degradation.
Caption: Logical flow of a CRISPR screen to identify resistance genes.
References
ensuring complete protein degradation with (R,R)-dWIZ-1 TFA
Welcome to the technical support center for (R,R)-dWIZ-1 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this novel WIZ transcription factor degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
(R,R)-dWIZ-1 is a molecular glue degrader that selectively targets the WIZ transcription factor for degradation.[1][2] It functions by inducing proximity between WIZ and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[1] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome.[3][4] This targeted degradation of WIZ, a known repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression.[1][2]
Q2: What is the primary application of this compound?
The primary application of this compound is as a potential therapeutic agent for Sickle Cell Disease (SCD).[1][2] By degrading WIZ, it robustly induces the expression of fetal hemoglobin (HbF), which can ameliorate the complications associated with SCD.[1]
Q3: What are the key components of a successful WIZ degradation experiment?
A successful WIZ degradation experiment relies on the formation of a stable ternary complex between WIZ, this compound, and the CRBN E3 ligase.[1][5] This leads to ubiquitination and subsequent proteasomal degradation of WIZ.[5] Key experimental considerations include optimal compound concentration, treatment duration, and the cellular expression levels of WIZ and CRBN.
Q4: How does this compound differ from a PROTAC?
While both are methods of targeted protein degradation, (R,R)-dWIZ-1 is a "molecular glue" and not a PROTAC (Proteolysis Targeting Chimera). A PROTAC is a heterobifunctional molecule with two distinct ligands connected by a linker: one binds the target protein and the other binds an E3 ligase.[5][6] In contrast, a molecular glue like (R,R)-dWIZ-1 is a smaller molecule that induces a new protein-protein interaction, essentially "gluing" the target protein (WIZ) to the E3 ligase (CRBN).[3]
Troubleshooting Guide: Incomplete WIZ Protein Degradation
This guide addresses common issues that may lead to incomplete or inconsistent degradation of the WIZ protein when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or minimal WIZ degradation observed. | Suboptimal this compound Concentration: Incorrect dosage can lead to a lack of efficacy. The "hook effect" may also occur at very high concentrations, where binary complexes are favored over the productive ternary complex. | Perform a dose-response experiment to determine the optimal concentration. Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the ideal degradation window and rule out the hook effect.[3] |
| Insufficient Treatment Time: Degradation is a time-dependent process. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal WIZ degradation. | |
| Low Cellular Permeability: The compound may not be efficiently entering the cells. | While molecular glues are generally smaller than PROTACs, cell permeability can still be a factor.[5] Ensure appropriate solvent and vehicle controls are used. If permeability is a suspected issue, consult relevant literature for formulation strategies. | |
| Low Expression of CRBN E3 Ligase: The cellular machinery for degradation is insufficient. | Verify the expression level of CRBN in your cell line using techniques like Western blotting or qPCR. Select a cell line known to have robust CRBN expression. | |
| Inconsistent WIZ degradation between experiments. | Variability in Experimental Conditions: Inconsistent cell density, passage number, or reagent preparation can lead to variable results. | Standardize all experimental protocols. Maintain a detailed lab notebook and ensure consistency in cell culture conditions and reagent preparation.[7] |
| Compound Instability: this compound may be degrading in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| Sample Handling and Lysis: Protein degradation can occur post-cell lysis. | Use fresh lysis buffer containing protease inhibitors to prevent non-specific protein degradation during sample preparation.[8] Keep samples on ice throughout the process. | |
| High background or non-specific effects. | Off-Target Effects: At high concentrations, the compound may induce degradation of other proteins. | Perform proteomic analysis to assess the selectivity of WIZ degradation. Lower the concentration of this compound to the minimum effective dose. |
| Cellular Stress Response: High concentrations of the compound or prolonged treatment may induce a cellular stress response, affecting protein homeostasis. | Monitor cell viability using assays like MTT or trypan blue exclusion. Reduce the concentration or treatment time to minimize cytotoxicity. |
Experimental Protocols
Dose-Response Experiment for WIZ Degradation
Objective: To determine the optimal concentration of this compound for maximal WIZ degradation.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium to cover a broad concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform Western blotting to detect the levels of WIZ and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the WIZ signal to the loading control. Plot the percentage of WIZ degradation against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation).
Time-Course Experiment for WIZ Degradation
Objective: To determine the optimal treatment duration for WIZ degradation.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in multiple wells or plates.
-
Treatment: Treat the cells with the optimal concentration of this compound (determined from the dose-response experiment).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Analysis: At each time point, harvest the cells and perform cell lysis, protein quantification, and Western blot analysis as described in the dose-response protocol.
-
Data Analysis: Plot the percentage of WIZ degradation against time to identify the point of maximal degradation.
Visualizations
Caption: Mechanism of WIZ protein degradation by this compound.
Caption: A logical workflow for troubleshooting incomplete WIZ degradation.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Design [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to (R,R)-dWIZ-1 TFA and dWIZ-2: Efficacy in WIZ Degradation and Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two molecular glue degraders, (R,R)-dWIZ-1 TFA and dWIZ-2, in targeting the WIZ transcription factor for degradation and inducing the expression of fetal hemoglobin (HbF). Both compounds have emerged as promising therapeutic candidates for sickle cell disease (SCD) by offering a novel mechanism to counteract the effects of the mutated β-globin gene.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to aid researchers in their evaluation of these compounds.
Executive Summary
This compound and dWIZ-2 are molecular glue degraders that function by recruiting the WIZ transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][4] The degradation of WIZ, a repressor of γ-globin expression, results in the induction of HbF.[3]
Available data indicates that dWIZ-2 is an optimized analog of dWIZ-1 with enhanced pharmacokinetic properties.[1][4] In vitro studies have demonstrated that dWIZ-2 is a potent degrader of WIZ and a robust inducer of HbF. While direct comparative efficacy data for this compound is still emerging, the existing information on its interaction with the CRBN-WIZ complex provides a basis for preliminary assessment.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and dWIZ-2. It is important to note that a direct comparison is limited by the availability of identical metrics for both compounds.
| Parameter | This compound | dWIZ-2 | Reference(s) |
| WIZ Degradation (DC50) | Data not available | 13 nM (in primary human erythroid precursor cells) | [5] |
| Fetal Hemoglobin (HbF) Induction (EC50) | Data not available | 100 nM | [5] |
| CRBN-WIZ Association (EC50) | 547 nM | Data not available | [6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of dWIZ compounds and a general workflow for evaluating their efficacy.
Caption: Mechanism of dWIZ-mediated WIZ degradation and subsequent HbF induction.
Caption: General experimental workflow for assessing the efficacy of dWIZ compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols from the primary research are not fully available in the public domain, the following outlines the general methodologies employed in the evaluation of dWIZ compounds.
In Vitro WIZ Degradation and HbF Induction Assays
These assays are typically performed using primary human hematopoietic stem and progenitor cells differentiated into erythroblasts.
-
Cell Culture: CD34+ cells are cultured in a multi-step process to induce erythroid differentiation. This involves a proliferation phase followed by a differentiation phase, using specific cytokine cocktails at each stage.
-
Compound Treatment: Differentiated erythroblasts are treated with varying concentrations of this compound or dWIZ-2 for a specified period.
-
WIZ Degradation Analysis:
-
Western Blotting: A standard method to quantify the reduction in WIZ protein levels. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for WIZ and a loading control (e.g., GAPDH, β-actin).
-
Proteomics: A more comprehensive approach, such as mass spectrometry-based proteomics, can be used to globally assess changes in protein expression, confirming the selectivity of WIZ degradation.
-
-
HbF Induction Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for fetal hemoglobin (HbF) and analyzed to determine the percentage of HbF-positive cells and the mean fluorescence intensity, which correlates with the amount of HbF per cell.
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different hemoglobin variants (HbF, HbA, HbS) in cell lysates, providing a precise measurement of the percentage of HbF.
-
In Vivo Studies in Humanized Mice
These studies utilize immunodeficient mice transplanted with human CD34+ hematopoietic stem cells, leading to the development of a human hematopoietic system.
-
Animal Model: Typically, NBSGW mice are used as they support robust engraftment of human hematopoietic stem cells.
-
Treatment: Once human cell engraftment is confirmed, mice are treated with the dWIZ compounds, usually via oral gavage, for a defined period.
-
Sample Collection and Analysis: At the end of the treatment period, bone marrow and peripheral blood are collected. Human erythroid cells are isolated, and the levels of WIZ protein and HbF are analyzed using the methods described above (Western Blot, Flow Cytometry, HPLC).
In Vivo Studies in Cynomolgus Monkeys
Cynomolgus monkeys are a relevant non-human primate model for studying hematopoiesis and HbF induction.
-
Animal Model: Healthy, naive cynomolgus monkeys are used. Some studies may employ models of induced anemia to stimulate erythropoiesis.[1][2][8]
-
Treatment: Compounds are administered orally, and blood samples are collected at various time points.
-
Analysis: Peripheral blood is analyzed for hematological parameters, the percentage of HbF-positive reticulocytes, and the levels of γ-globin mRNA.
Conclusion
Both this compound and dWIZ-2 represent a significant advancement in the development of small molecule therapies for sickle cell disease. The available data strongly suggests that dWIZ-2 is a more potent and pharmacokinetically optimized molecule. However, a complete head-to-head comparison will require the public availability of more extensive quantitative data for this compound. The experimental frameworks outlined in this guide provide a basis for the continued evaluation and comparison of these and other emerging WIZ degraders.
References
- 1. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 8. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) in: Comparative Medicine Volume 68: Issue 5 | AALAS [aalas.kglmeridian.com]
Validating WIZ as the Direct Target of (R,R)-dWIZ-1 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R,R)-dWIZ-1 TFA's performance in targeting the WIZ (Widely Interspaced Zinc Finger) protein, supported by available experimental data. We delve into the validation of WIZ as the direct target of the dWIZ-1 molecular glue degrader, a close analog of this compound, and compare its mechanism and efficacy with alternative strategies for modulating the activity of WIZ and its associated protein complex.
Executive Summary
This compound is a derivative of dWIZ-1, a novel molecular glue degrader that has been shown to induce the degradation of the WIZ transcription factor. This is achieved by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ. This targeted degradation of WIZ has emerged as a promising therapeutic strategy, particularly in the context of sickle cell disease, where WIZ acts as a repressor of fetal hemoglobin.
Direct target engagement of dWIZ-1 with a component of the WIZ protein has been quantitatively demonstrated. Proteomics studies have confirmed the high selectivity of a dWIZ-1 analog for WIZ in cellular contexts. This guide will present the supporting data, detail the experimental methodologies used for validation, and compare dWIZ-1 with other compounds targeting the G9a/GLP histone methyltransferase complex, of which WIZ is a key component.
Data Presentation
Table 1: Quantitative Validation of dWIZ-1 Target Engagement
| Analyte | Method | Parameter | Value | Reference |
| dWIZ-1 and Cereblon (CRBN) | Biochemical Assay | IC50 | 170 nM | [1] |
| WIZ Zinc Finger 7 (ZF7) binding to DDB1:CRBN:dWIZ-1 complex | Surface Plasmon Resonance (SPR) | Kd | 3500 nM | [1] |
Table 2: Cellular Activity and Selectivity of dWIZ-1 Analog
| Compound | Cell Line | Assay | Key Finding | Reference |
| dWIZ-1 analog (Compound C) | Primary human erythroblasts | Global Proteomics (8960 proteins quantified) | WIZ was the most significantly down-regulated protein. No other proteins were depleted more than twofold. | [1] |
Table 3: Comparison with Inhibitors of the G9a/GLP Complex
| Compound | Target(s) | Method | Parameter | Value(s) | Reference |
| UNC0642 | G9a, GLP | Biochemical Assay | IC50 | <2.5 nM (G9a) | |
| A-366 | G9a, GLP | Biochemical Assay | IC50 | 3.3 nM (G9a), 38 nM (GLP) | |
| BIX-01294 | G9a (weakly GLP) | Biochemical Assay | IC50 | 2.7 µM (G9a) | |
| MS0124 | GLP selective | Biochemical Assay | IC50 | 13 nM (GLP), 440 nM (G9a) | |
| MS0124 | GLP selective | Isothermal Titration Calorimetry (ITC) | Kd | 40 nM (GLP), 445 nM (G9a) |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kd Determination
While the specific protocol for the dWIZ-1:WIZ ZF7 interaction is not publicly detailed, a representative SPR protocol for measuring protein-small molecule interactions is provided below.
Objective: To determine the binding affinity (Kd) of a small molecule to a protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified WIZ Zinc Finger 7 (ZF7) domain
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.
-
Ligand Immobilization: A solution of WIZ ZF7 in immobilization buffer is injected over the activated surface. The protein covalently attaches to the chip surface via amine coupling.
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
Analyte Injection: A series of concentrations of this compound in running buffer are injected over the immobilized WIZ ZF7 surface. A reference flow cell without immobilized protein is used for background subtraction.
-
Data Analysis: The binding response is measured in real-time. The equilibrium binding responses are plotted against the concentration of this compound, and the data is fitted to a steady-state affinity model to determine the dissociation constant (Kd).
Global Proteomics for Target Identification and Selectivity
The following is a representative workflow for identifying the cellular targets of a small molecule using quantitative proteomics.
Objective: To identify the protein(s) that are downregulated upon treatment with this compound and assess its selectivity.
Materials:
-
Human cell line (e.g., primary human erythroblasts)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
TMT or iTRAQ labeling reagents (for quantitative proteomics)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with either this compound at a specific concentration (e.g., 10 µM) or DMSO for a defined period (e.g., 6 hours).[1]
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a suitable assay (e.g., BCA).
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using trypsin.
-
Isobaric Labeling: The resulting peptide mixtures from the different treatment groups are labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins. The reporter ion intensities from the isobaric tags are used to quantify the relative abundance of each protein across the different treatment conditions. Proteins that show a significant decrease in abundance in the this compound-treated sample compared to the control are identified as potential targets.
Visualizations
Caption: Mechanism of WIZ degradation by this compound.
Caption: Experimental workflow for validating WIZ as the direct target.
Caption: Logical flow from compound to phenotype.
References
Assessing the Specificity of (R,R)-dWIZ-1 TFA for the WIZ Transcription Factor
(R,R)-dWIZ-1 TFA is a potent and selective molecular glue degrader designed to target the WIZ (Widely Interspaced Zinc Finger) transcription factor for proteasomal degradation. This guide provides a comprehensive comparison of its specificity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action
(R,R)-dWIZ-1 acts as a molecular glue, inducing proximity between the WIZ transcription factor and the E3 ubiquitin ligase Cereblon (CRBN). This induced interaction leads to the ubiquitination of WIZ and its subsequent degradation by the proteasome. The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, presenting a promising therapeutic strategy for sickle cell disease.[1][2][3]
Quantitative Assessment of Specificity
The specificity of dWIZ-1, the active component of this compound, has been evaluated through various in vitro and in-cell assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay | Target |
| IC50 | 170 nM | Cereblon association | CRBN |
| Kd | 3500 nM | Surface Plasmon Resonance (SPR) | WIZ ZF7 binding to DDB1:CRBN:dWIZ-1 complex |
Table 1: In Vitro Binding and Association Metrics for dWIZ-1.[4]
| Assay | Cell Type | Treatment | Key Findings |
| Global Proteomics | Primary human erythroblasts | 10 µM compound for 6 hours | Out of 8960 quantified proteins, WIZ was the most significantly down-regulated. No other proteins were depleted by more than twofold. |
| Selectivity Panel | Not specified | Not specified | Selective over known lenalidomide targets IKZF1 and CK1α. |
| HiBiT Degradation | Not specified | Not specified | DC50 for IKZF1 >50,000 nM (Dmax = 0%); DC50 for GSPT1 >50,000 nM (Dmax = 0%) |
Table 2: Cellular Specificity and Off-Target Assessment of dWIZ-1.[4]
Comparison with Alternatives
Currently, this compound and its optimized successor, dWIZ-2, are first-in-class molecular glue degraders targeting WIZ.[1] As such, there are no direct small-molecule competitors that specifically induce the degradation of WIZ. The primary alternative approaches for modulating WIZ activity would involve genetic methods such as CRISPR-Cas9 mediated knockout, which, while highly specific, are not directly comparable as therapeutic modalities.[5][6] Therefore, the specificity of this compound is best assessed by its performance in broad proteomic screens rather than against a direct comparator compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's specificity.
Global Proteomics for Off-Target Profiling
This method is crucial for identifying the full spectrum of proteins affected by a small molecule degrader.
-
Cell Culture and Treatment: Primary human erythroblasts are cultured under standard conditions. Cells are then treated with this compound at a specified concentration (e.g., 10 µM) or a DMSO control for a defined period (e.g., 6 hours).
-
Cell Lysis and Protein Extraction: Post-treatment, cells are harvested, washed, and lysed to extract total protein.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: Protein quantification data from the this compound-treated and DMSO control groups are compared to identify proteins with significantly altered abundance. A greater than two-fold decrease in protein levels is typically considered a significant off-target effect.[4]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the ternary complex formation.
-
Immobilization: A component of the complex, such as the DDB1:CRBN E3 ligase, is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the molecular glue degrader (this compound) is injected, followed by the target protein (WIZ zinc finger domain, ZF7).
-
Detection: The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which indicates the binding affinity.[4]
Visualizations
Caption: Mechanism of (R,R)-dWIZ-1 induced WIZ degradation.
Caption: Global proteomics workflow for specificity analysis.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 5. WO2021123920A1 - Compositions and methods for the treatment of hemoglobinopathies - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of dWIZ-1 and dWIZ-2
In the landscape of novel therapeutics for sickle cell disease (SCD), the development of molecular glue degraders targeting the WIZ transcription factor represents a promising strategy to induce fetal hemoglobin (HbF) expression. Within this class of compounds, dWIZ-2 has emerged as an optimized successor to the lead compound, dWIZ-1, exhibiting superior pharmacokinetic properties conducive to in vivo applications. This guide provides a detailed comparison of the available pharmacokinetic data for dWIZ-1 and dWIZ-2, supported by experimental methodologies and a visualization of their mechanism of action.
Executive Summary of Pharmacokinetic Properties
Extensive research has led to the optimization of the initial lead compound dWIZ-1 to develop dWIZ-2, a molecule with an improved pharmacokinetic profile suitable for oral administration and in vivo efficacy studies. While specific quantitative pharmacokinetic parameters for dWIZ-1 are not publicly available, the characterization of dWIZ-2 (also referred to as compound 10 in some literature) in preclinical species highlights its enhanced properties. The optimization of dWIZ-2 was focused on improving its potency, selectivity, and in vivo exposure.
| Parameter | dWIZ-1 | dWIZ-2 (Compound 10) | Species | Notes |
| WIZ Degradation (DC50) | Data not available | 13 nM | Human Erythroid Precursor Cells | DC50 is the concentration for 50% of maximal degradation. |
| HbF Induction (EC50) | Data not available | 100 nM | Human Erythroid Precursor Cells | EC50 is the concentration for 50% of maximal effect. |
| In Vivo Administration | Not suitable for in vivo studies | Oral, once daily | Humanized Mice, Cynomolgus Monkeys | dWIZ-2's improved properties allowed for in vivo testing. |
| In Vivo Exposure | Data not available | Optimized for improved in vivo exposure | Mouse | As described in Kerrigan et al., J Med Chem 2024. |
Mechanism of Action: WIZ Degradation Signaling Pathway
Both dWIZ-1 and dWIZ-2 function as molecular glue degraders that recruit the WIZ transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a repressor of fetal hemoglobin, results in the induction of HbF expression, which can ameliorate the symptoms of sickle cell disease.
Caption: Mechanism of dWIZ-mediated WIZ degradation and subsequent HbF induction.
Experimental Protocols
The pharmacokinetic properties of dWIZ-2 were evaluated in preclinical models. While detailed protocols for dWIZ-1 are not available due to its limited progression, the methodologies for dWIZ-2 provide a framework for understanding its in vivo behavior.
In Vivo Pharmacokinetic Study in Humanized Mice
-
Objective: To assess the in vivo efficacy of dWIZ-2 in degrading WIZ and inducing HbF.
-
Animal Model: Humanized NBSGW mice transplanted with CD34+ hematopoietic stem and progenitor cells from healthy human donors.
-
Dosing: Oral administration of dWIZ-2 once daily for 21 days.
-
Sample Collection: Bone marrow was collected at the end of the study.
-
Analysis: WIZ protein levels and the proportion of HbF-positive human erythroblasts were quantified to determine the in vivo activity of dWIZ-2.
In Vivo Pharmacokinetic and Efficacy Study in Cynomolgus Monkeys
-
Objective: To evaluate the pharmacokinetics, safety, and efficacy of dWIZ-2 in a non-human primate model.
-
Animal Model: Naïve, healthy cynomolgus monkeys.
-
Dosing: Oral administration of dWIZ-2 at a dose of 30 mg/kg, once daily for 28 days.
-
Sample Collection: Blood samples were collected to measure γ-globin mRNA levels and the percentage of HbF-positive reticulocytes.
-
Safety Monitoring: Animals were monitored for clinical observations, body weight changes, and alterations in hematology, coagulation, and clinical chemistry parameters.
Caption: In vivo experimental workflows for dWIZ-2 evaluation.
Conclusion
The progression from dWIZ-1 to dWIZ-2 demonstrates a successful optimization of pharmacokinetic properties, enabling the advancement of a promising therapeutic candidate for sickle cell disease into in vivo studies. The improved characteristics of dWIZ-2, particularly its suitability for oral administration and enhanced in vivo exposure, have been critical for demonstrating its efficacy in preclinical models. Further disclosure of quantitative pharmacokinetic data will be essential for the continued development and clinical translation of this novel class of molecular glue degraders.
In Vivo Safety Profile of WIZ Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Among the emerging classes of TPDs are molecular glue degraders that target the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor. This guide provides a comparative overview of the in vivo safety profile of WIZ degraders, with a focus on the preclinical molecule dWIZ-2, benchmarked against other targeted protein degradation technologies.
Executive Summary
Preclinical studies on the WIZ degrader dWIZ-2, a molecular glue, have demonstrated a favorable safety profile in animal models. In vivo assessments in humanized mice and cynomolgus monkeys indicate that dWIZ-2 is well-tolerated, with no significant adverse effects observed on key safety parameters. This profile compares favorably to other targeted protein degraders, such as certain PROTACs, which have shown manageable but observable on-target toxicities like thrombocytopenia.
WIZ Degrader: dWIZ-2
The primary focus of this guide is dWIZ-2, a molecular glue degrader that induces the degradation of the WIZ transcription factor. WIZ has been identified as a repressor of fetal hemoglobin (HbF), and its degradation is a promising therapeutic strategy for sickle cell disease.
Signaling Pathway of WIZ Degrader Action
The mechanism of action for dWIZ-2 involves hijacking the body's own ubiquitin-proteasome system. The molecular glue facilitates the interaction between the WIZ protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of WIZ.
Caption: Mechanism of dWIZ-2 mediated WIZ protein degradation.
In Vivo Safety Profile of dWIZ-2
Preclinical safety studies of dWIZ-2 were conducted in humanized mice and cynomolgus monkeys. The key findings from these studies are summarized below.
Table 1: Summary of In Vivo Safety Findings for dWIZ-2
| Parameter | Animal Model | Observation | Citation |
| General Health | Humanized Mice, Cynomolgus Monkeys | Well-tolerated, no significant adverse effects. | [1][2] |
| Body Weight | Humanized Mice, Cynomolgus Monkeys | No significant changes observed. | [1] |
| Hematology | Humanized Mice, Cynomolgus Monkeys | No significant adverse effects on blood counts. | [1][2] |
| Serum Chemistry | Humanized Mice, Cynomolgus Monkeys | No significant adverse effects on serum chemistries. | [1] |
| Tissue Histology | Humanized Mice, Cynomolgus Monkeys | No significant adverse effects observed in tissue histology. | [1] |
While specific quantitative data from these studies are not publicly available in tabular format, the consistent reporting of a favorable safety profile across multiple studies and species is a strong indicator of the preclinical safety of dWIZ-2.
Comparative Analysis with Other Targeted Protein Degraders
To provide context for the safety profile of WIZ degraders, this section compares dWIZ-2 with other targeted protein degraders for which in vivo safety data is available.
BCL-xL PROTAC Degrader: PZ671
PZ671 is a PROTAC (Proteolysis Targeting Chimera) that targets the anti-apoptotic protein BCL-xL for degradation.
Table 2: In Vivo Safety Findings for PZ671
| Parameter | Animal Model | Observation |
| Platelet Count | Mice | Moderate and transient reduction in platelet counts. |
This observation of on-target toxicity (thrombocytopenia) is a known risk for BCL-xL inhibitors. The PROTAC approach aims to mitigate this toxicity while maintaining efficacy.
GSPT1 Degrader: CC-90009
CC-90009 is a molecular glue that induces the degradation of GSPT1, a translation termination factor, and is being investigated for the treatment of acute myeloid leukemia (AML).
Table 3: In Vivo Safety Findings for CC-90009
| Parameter | Animal Model | Observation |
| Hematopoietic Stem Cells | Humanized Mice | Relative sparing of the numbers and function of long-term hematopoietic stem cells. |
This finding is significant as it suggests a degree of selectivity for leukemic cells over healthy hematopoietic stem cells, which is a critical aspect of the safety profile for a leukemia therapeutic.
Experimental Protocols
Detailed experimental protocols for in vivo safety studies of novel therapeutics are often proprietary. However, a general workflow for such studies can be outlined.
General Workflow for In Vivo Toxicology Studies of Targeted Protein Degraders
References
A Comparative Guide to the Cross-Reactivity of (R,R)-dWIZ-1 TFA with Other Zinc Finger Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective molecular glue degrader, (R,R)-dWIZ-1 TFA, and its cross-reactivity profile with other zinc finger proteins. This compound has emerged as a promising therapeutic agent for sickle cell disease by inducing the degradation of the WIZ transcription factor, a known repressor of fetal hemoglobin.[1][2][3][4] Understanding its selectivity is paramount for predicting potential off-target effects and ensuring its therapeutic safety and efficacy.
Introduction to this compound
This compound is a small molecule that functions as a "molecular glue," inducing the proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the WIZ transcription factor.[1][2][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a transcriptional repressor, results in the reactivation of fetal hemoglobin (HbF) expression, which can ameliorate the symptoms of sickle cell disease.[1][3][4][5] The selective targeting of WIZ is crucial, as the human genome contains a vast number of zinc finger proteins with diverse and critical functions.
Mechanism of Action of this compound
The mechanism of this compound-mediated degradation of WIZ involves the formation of a ternary complex. The molecule binds to CRBN and induces a conformational change that creates a novel binding surface. This new surface is specifically recognized by the seventh zinc finger (ZF7) domain of the WIZ protein.[1][2] Once the WIZ protein is brought into proximity with the CRBN E3 ligase complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome.
Selectivity Profile of this compound
The selectivity of a molecular glue degrader is a critical determinant of its safety profile. Off-target degradation of other zinc finger proteins could lead to unintended and potentially toxic cellular effects.
Quantitative Comparison of On-Target and Off-Target Activity
The available data indicates a high degree of selectivity for this compound towards the WIZ protein. While a broad screen against a comprehensive panel of zinc finger proteins is not publicly available, studies have assessed its activity against key potential off-targets.
| Target Protein | Assay Type | Metric | Value | Reference |
| WIZ (ZF7) | Surface Plasmon Resonance (SPR) | Kd | 3500 nM | [6] |
| Cereblon (CRBN) | Cereblon Association Assay | IC50 | 170 nM | [6] |
| IKZF1 | HiBiT Degradation Assay | DC50 | >50000 nM | [6] |
| IKZF1 | HiBiT Degradation Assay | Dmax | 0% | [6] |
| GSPT1 | HiBiT Degradation Assay | DC50 | >50000 nM | [6] |
| GSPT1 | HiBiT Degradation Assay | Dmax | 0% | [6] |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. The reported Kd is for the binding of the WIZ zinc finger 7 to the ternary complex of DDB1:CRBN:(R,R)-dWIZ-1.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of the drug required to inhibit a biological process by 50%. Here, it reflects the concentration needed for 50% association with Cereblon.
-
DC50 (Half-maximal Degradation Concentration): The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
Proteomic Analysis of Selectivity
A global proteomics study was conducted to assess the selectivity of a compound closely related to this compound in primary human erythroblasts. The key findings from this study further support the high selectivity of this molecular glue degrader:
-
Out of 8,960 quantified proteins, the WIZ transcription factor was the most significantly down-regulated protein following treatment.[6]
-
No other proteins were found to be depleted by more than twofold, indicating a very clean degradation profile at the tested concentration (10 µM).[6]
-
Importantly, the abundance of known regulators of fetal hemoglobin and established targets of other molecular glues, such as IKZF1 and CK1α, were not affected.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the selectivity of this compound.
Global Proteomics for Off-Target Analysis
This method provides an unbiased, system-wide view of protein abundance changes following drug treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. marinbio.com [marinbio.com]
- 6. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
A Preclinical Comparative Guide to (R,R)-dWIZ-1 TFA and Other Novel Therapeutics for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data supporting (R,R)-dWIZ-1 TFA, a novel molecular glue degrader, against other emerging therapies for Sickle Cell Disease (SCD), including Voxelotor, Crizanlizumab, and Inclacumab. The information is presented to facilitate a clear understanding of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Executive Summary
Sickle Cell Disease is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs). Current therapeutic strategies aim to either inhibit HbS polymerization, reduce inflammation and cell adhesion, or induce the expression of fetal hemoglobin (HbF), which interferes with HbS polymerization. This guide focuses on the preclinical evidence for four novel therapeutic agents, each with a distinct mechanism of action.
This compound and its optimized successor, dWIZ-2 , represent a novel approach by inducing HbF through the targeted degradation of the WIZ transcription factor. Preclinical data in primate models have shown a significant induction of HbF-positive reticulates. Voxelotor directly inhibits HbS polymerization by increasing hemoglobin's affinity for oxygen. Crizanlizumab and Inclacumab are monoclonal antibodies that target P-selectin, a key molecule in the adhesion of sickled red cells and leukocytes to the endothelium, thereby reducing the frequency of VOCs.
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed employ distinct strategies to combat the pathophysiology of SCD.
This compound / dWIZ-2: Induction of Fetal Hemoglobin
This compound and its orally bioavailable and optimized form, dWIZ-2, are molecular glue degraders. They function by inducing the ubiquitination and subsequent proteasomal degradation of the WIZ transcription factor, a newly identified repressor of fetal hemoglobin.[1][2][3][4] The degradation of WIZ leads to the de-repression of the γ-globin gene, resulting in increased production of HbF.[5] Elevated levels of HbF in red blood cells inhibit the polymerization of HbS, thus mitigating the primary driver of SCD pathology.[6]
Voxelotor: HbS Polymerization Inhibition
Voxelotor is an oral, small molecule that directly inhibits HbS polymerization, the central pathological event in SCD.[7] It achieves this by binding to the N-terminal valine of the α-globin chain of hemoglobin, which increases the affinity of hemoglobin for oxygen.[8] This stabilization of the oxygenated form of HbS prevents the conformational changes that lead to polymerization under hypoxic conditions.[1][8][9]
Crizanlizumab and Inclacumab: P-selectin Inhibition
Crizanlizumab and Inclacumab are monoclonal antibodies that target P-selectin, an adhesion molecule expressed on the surface of activated endothelial cells and platelets.[10][11] In SCD, P-selectin mediates the adhesion of sickled red blood cells and leukocytes to the blood vessel wall, a critical step in the initiation of vaso-occlusive crises.[12] By blocking the interaction of P-selectin with its ligand, PSGL-1, these antibodies prevent the cellular adhesion that leads to blood flow obstruction and subsequent tissue damage.[11]
Preclinical Efficacy Data
The following tables summarize the key quantitative preclinical data for each therapeutic agent. It is important to note that these studies were not conducted head-to-head and utilized different experimental systems.
Table 1: this compound / dWIZ-2 Efficacy Data
| Parameter | Model System | Treatment | Key Findings | Reference(s) |
| γ-globin mRNA levels | Cynomolgus Monkeys | 30 mg/kg/day dWIZ-2 (oral, 28 days) | Up to 37% of total β-like globins | [13] |
| HbF-positive Reticulocytes | Cynomolgus Monkeys | 30 mg/kg/day dWIZ-2 (oral, 28 days) | Up to 95% HbF+ reticulocytes | [13] |
| WIZ Degradation | Humanized NBSGW Mice | dWIZ-2 (oral, 21 days) | Robust, dose-dependent WIZ degradation | [13] |
| HbF Induction | Humanized NBSGW Mice | dWIZ-2 (oral, 21 days) | Increased total HbF and proportion of HbF+ human erythroblasts | [13] |
Table 2: Voxelotor Efficacy Data
| Parameter | Model System | Treatment | Key Findings | Reference(s) |
| HbS Deoxygenation | In vitro (SCD whole blood) | Stoichiometric incubation | Reduction from 76% to 17% deoxygenated HbS after 2 hours | [1][9] |
| HbS Polymerization Delay | In vitro (purified HbS) | 20-30% Hb occupancy | Increased delay time from 9 to 18-22 minutes | [9] |
| RBC Sickling | In vitro (SCD whole blood) | 30% Hb occupancy | No increase in sickled cells after 20 mins of deoxygenation | [9] |
| Hematological Parameters | Murine model | Not specified | Oral bioavailability of 60%, RBC:plasma ratio of 150 | [9] |
Table 3: Crizanlizumab & Inclacumab Efficacy Data
| Parameter | Model System | Treatment | Key Findings | Reference(s) |
| Platelet-Leukocyte Aggregate (PLA) Inhibition (IC50) | Cynomolgus Monkeys | Inclacumab | <2 µg/mL | [14] |
| PLA Inhibition (IC50) | Human Blood (in vitro) | Inclacumab | 0.7 µg/mL | [14] |
| Cell-cell Interaction Inhibition | In vitro | Inclacumab vs. Crizanlizumab | Inclacumab showed greater maximal inhibition | [15] |
| Vaso-occlusive Crises | - | Crizanlizumab | 45.3% reduction in annual frequency (clinical trial data) | [1][10] |
Experimental Protocols
A summary of the key experimental methodologies cited in the preclinical studies is provided below.
Humanized Mouse Models for this compound / dWIZ-2
-
Model: Non-irradiated NOD, B6.SCID Il2rγ−/−KitW41/W41 (NBSGW) mice were used.[16][17][18][19] This strain supports robust engraftment of human hematopoietic stem cells (HSCs) without the need for irradiation.[16]
-
Humanization: Mice were engrafted with human cord blood CD34+ cells.[16]
-
Treatment: dWIZ-2 was administered orally once daily for 21 days.[13]
-
Analysis: Bone marrow was analyzed for WIZ protein levels (to determine degradation) and for the proportion of human erythroblasts expressing HbF.[13]
Cynomolgus Monkey Studies for this compound / dWIZ-2 and Inclacumab
-
Model: Healthy, naïve cynomolgus monkeys were utilized.[13][20][21][22][23][24]
-
Treatment (dWIZ-2): dWIZ-2 was administered orally via gavage at a dose of 30 mg/kg once daily for 28 days.[5][13]
-
Analysis (dWIZ-2): Peripheral blood was collected to measure γ-globin mRNA levels and the percentage of HbF-positive reticulocytes. Hematology, coagulation, and clinical chemistry parameters were also monitored.[13]
-
Treatment (Inclacumab): Single dose of Inclacumab was administered.[14]
-
Analysis (Inclacumab): The effect on agonist-induced platelet-leukocyte/platelet-monocyte aggregates was detected using dual-label flow cytometry.[14]
In Vitro Assays for Voxelotor
-
Deoxygenation Assay: Whole blood from SCD patients was incubated with and without Voxelotor. The percentage of deoxygenated HbS was measured after 2 hours under hypoxic conditions.[1][9]
-
Polymerization Delay Assay: The effect of Voxelotor on the delay time of purified HbS polymerization was measured by changes in optical density.[9]
-
Sickling Assay: The percentage of sickled red blood cells in Voxelotor-treated versus untreated SCD blood was quantified after a period of deoxygenation.[9]
Platelet Aggregation Assays for Inclacumab
-
Method: Dual-label flow cytometry was used to measure the formation of platelet-leukocyte aggregates (PLAs) in whole blood.[14]
-
Stimulation: Platelet aggregation was induced using agonists such as thrombin receptor-activating peptide (TRAP) or adenosine diphosphate (ADP).[14]
-
Analysis: The concentration of Inclacumab required to inhibit 50% of PLA formation (IC50) was determined.[14][25][26]
Experimental Workflows
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel therapeutic agent for SCD.
Conclusion
The preclinical data for this compound and its optimized version dWIZ-2 demonstrate a promising and novel mechanism for the treatment of SCD through the induction of fetal hemoglobin. The significant increase in HbF-positive reticulocytes in cynomolgus monkeys suggests a potent biological effect that could translate to clinical benefit.
Voxelotor provides a direct, anti-polymerization approach with strong in vitro data supporting its mechanism of action. Crizanlizumab and Inclacumab offer a different strategy by targeting the downstream consequences of sickling, specifically the vaso-occlusive process, with Inclacumab showing potentially greater potency in preclinical models.
This comparative guide highlights the diverse and innovative therapeutic strategies currently being pursued for SCD. The choice of the most suitable therapeutic approach may ultimately depend on the specific clinical profile of the patient and the long-term safety and efficacy data from ongoing and future clinical trials. The preclinical data presented here provide a solid foundation for the continued development of these promising new agents.
References
- 1. Clinical and Experimental Pediatrics [e-cep.org]
- 2. marinbio.com [marinbio.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 7. Voxelotor improves red blood cell functionality in children with sickle cell anaemia: An ancillary study of the HOPE‐KIDS 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological control of platelet-leukocyte interactions by the human anti-P-selectin antibody inclacumab--preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nonirradiated NOD,B6.SCID Il2rγ−/−KitW41/W41 (NBSGW) Mice Support Multilineage Engraftment of Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Choosing the right mouse model: comparison of humanized NSG and NBSGW mice for in vivo HSC gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choosing the right mouse model: comparison of humanized NSG and NBSGW mice for in vivo HSC gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of diabetes in cynomolgus monkey with one shot of analytical grade streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safe and Effective Cynomolgus Monkey GLP—Tox Study with Repetitive Intrathecal Application of a TGFBR2 Targeting LNA-Gapmer Antisense Oligonucleotide as Treatment Candidate for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reduced Fasting Duration in Cynomolgus Monkeys Enhances Animal Welfare During Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. First-in-man Study With Inclacumab, a Human Monoclonal Antibody Against P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. First-in-Man Study With Inclacumab, a Human Monoclonal Antibody Against P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Analysis of the RBM39-DCAF15-Indisulam Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the RBM39-DCAF15-Indisulam ternary complex, a cornerstone example of a "molecular glue" degrader system. As the development of targeted protein degradation strategies accelerates, understanding the structural underpinnings, performance metrics, and downstream cellular impact of such complexes is critical. This document offers objective comparisons with relevant alternatives, supported by structural data, quantitative performance metrics, and detailed experimental protocols to aid in the research and development of novel therapeutics.
Introduction to Molecular Glue Degraders
Molecular glue degraders represent a transformative therapeutic modality. These small molecules induce proximity between an E3 ubiquitin ligase and a target protein not naturally recognized by the ligase. This induced interaction leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. The anticancer sulfonamide, indisulam, exemplifies this mechanism. Indisulam selectively targets the essential mRNA splicing factor, RNA Binding Motif Protein 39 (RBM39), for degradation by redirecting the CUL4-DCAF15 E3 ubiquitin ligase.[1][2][3] This guide delves into the high-resolution structural details of this interaction and compares the efficacy of indisulam with related sulfonamide analogs.
Structural Analysis of the Ternary Complex
The precise mechanism of indisulam action has been elucidated through high-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM) of the DDB1-DCAF15-DDA1-indisulam-RBM39(RRM2) complex.[4][5][6][7] These structures reveal that indisulam acts as a molecular interface, binding to a shallow, non-conserved pocket on the E3 ligase substrate receptor, DCAF15.[8]
This binding event reshapes the surface of DCAF15, creating a novel composite interface that enhances its affinity for the RRM2 (RNA Recognition Motif 2) domain of RBM39.[4][8] Indisulam itself forms direct and water-mediated hydrogen bonds with both DCAF15 and RBM39, effectively "gluing" the two proteins together.[6][7] The stability of the complex is further reinforced by extensive, non-polar protein-protein contacts between DCAF15 and an α-helical motif on RBM39, which serves as the degradation signal (degron).[6] This induced proximity facilitates the transfer of ubiquitin to RBM39, marking it for destruction.
Performance Comparison: Indisulam and Analogs
The discovery of indisulam's mechanism spurred the investigation of other aryl sulfonamides. Analogs such as E7820, tasisulam, and chloroquinoxaline sulfonamide (CQS) have been shown to degrade RBM39 through the same DCAF15-dependent mechanism.[3][8] Their performance, however, can vary based on chemical structure, highlighting important structure-activity relationships. The primary protein targets beyond RBM39 include the closely related splicing factor RBM23.[6]
| Compound | Target(s) | Mechanism of Action | Reported IC50 / Activity | Key Findings |
| Indisulam | RBM39, RBM23 | Molecular glue degrader; recruits target to DCAF15 E3 ligase.[3] | Potent anti-proliferative activity in hematopoietic cancer cell lines (nM to low µM range).[3][9] | Efficacy is dependent on DCAF15 expression levels; induces widespread splicing anomalies.[3][10] |
| E7820 | RBM39 | Molecular glue degrader; recruits target to DCAF15 E3 ligase.[11] | Similar potency to indisulam in sensitive cell lines.[10] | Also functions as an angiogenesis inhibitor by suppressing integrin α2.[12] |
| Tasisulam | RBM39 | Molecular glue degrader; recruits target to DCAF15 E3 ligase.[3] | IC50 of 6.5 µM reported in certain contexts.[12] | Shares the same DCAF15-dependent mechanism of action.[3] |
| CQS | RBM39 | Molecular glue degrader; recruits target to DCAF15 E3 ligase.[3] | IC50 of 7.1 µM reported in certain contexts.[12] | Shares the same DCAF15-dependent mechanism of action.[3] |
| (Control) Pomalidomide | IKZF1, IKZF3 | Molecular glue degrader; recruits targets to CRBN E3 ligase. | nM potency against myeloma cells. | A well-known molecular glue that utilizes the CRBN ligase, not DCAF15. |
Downstream Cellular Effects and Signaling Pathways
RBM39 is a key component of the spliceosome, a cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing.[2] The degradation of RBM39 leads to thousands of aberrant splicing events, profoundly impacting the cellular transcriptome.[1][3] This disruption of normal RNA processing is a primary driver of the compound's anticancer effects.
The resulting mis-spliced transcripts can lead to:
-
Cell Cycle Arrest: Degradation of RBM39 often causes a G1 cell cycle arrest.[9][12]
-
Apoptosis: The accumulation of non-functional proteins and cellular stress triggers programmed cell death.[13]
-
Impaired DNA Damage Response: Loss of RBM39 can induce splicing errors in DNA damage repair genes, creating vulnerabilities that synergize with agents like PARP inhibitors.[11]
-
Modulation of Immune Signaling: RBM39 depletion impacts innate immunity by altering the expression and splicing of key factors in the interferon and TLR3 signaling pathways.[14]
Detailed Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Time-Resolved FRET)
This protocol outlines a general method for quantifying the formation of a degrader-induced ternary complex using Time-Resolved Fluorescence Energy Transfer (TR-FRET).[15][16][17]
1. Reagents and Materials:
-
Proteins:
-
His-tagged E3 Ligase Substrate Receptor (e.g., His-DCAF15/DDB1 complex).
-
GST-tagged Target Protein (e.g., GST-RBM39 RRM2 domain).
-
-
Detection Antibodies:
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Alexa Fluor 488 (AF488)-conjugated anti-GST antibody (Acceptor).
-
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20.
-
Compound: Test compound (e.g., Indisulam) serially diluted in DMSO.
-
Plate: 384-well, low-volume, non-binding black plate.
2. Experimental Workflow:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate.
-
Protein-Antibody Incubation:
-
In a tube, pre-incubate the His-tagged ligase with the Tb-anti-His antibody for 30-60 minutes at 4°C.
-
In a separate tube, pre-incubate the GST-tagged target protein with the AF488-anti-GST antibody for 30-60 minutes at 4°C.
-
Optimal concentrations for proteins and antibodies must be determined empirically through titration experiments, but typical final concentrations are in the low nM range (e.g., 2-10 nM).[17]
-
-
Assay Reaction:
-
Prepare a master mix of the His-ligase/Tb-antibody complex in assay buffer.
-
Prepare a master mix of the GST-target/AF488-antibody complex in assay buffer.
-
Dispense the ligase mix into the assay plate containing the compound.
-
Dispense the target protein mix into the plate to initiate the reaction. Final assay volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Excite the donor fluorophore (Terbium) at ~340 nm.
-
Measure emission at two wavelengths: Donor emission (~620 nm) and Acceptor emission (~520 nm).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission (520 nm / 620 nm) x 10,000.
-
-
Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a suitable binding model to determine parameters like EC₅₀ and maximum signal.
Protocol 2: Global Protein Degradation Assay (Quantitative Proteomics)
This protocol describes a method to measure changes in the proteome following treatment with a degrader using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[18][19]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) at a desired density and allow them to adhere overnight.
-
Treat cells with the degrader compound (e.g., 1 µM Indisulam) or vehicle (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation. Flash-freeze the pellets in liquid nitrogen and store at -80°C.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea in 100 mM TEAB, pH 8.5) and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by high-speed centrifugation.
-
Determine protein concentration using a BCA assay.
-
For each sample, take a fixed amount of protein (e.g., 100 µg).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to <2 M with 100 mM TEAB.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
3. TMT Labeling and Peptide Cleanup:
-
Acidify the digests with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the eluted peptides using a vacuum centrifuge.
-
Resuspend peptides in a labeling buffer (e.g., 100 mM TEAB) and add the appropriate TMT reagent (dissolved in anhydrous acetonitrile).
-
Incubate for 1 hour at room temperature. Quench the reaction with hydroxylamine.
-
Combine the differentially labeled samples, desalt again using C18 SPE, and dry.
4. LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution Orbitrap mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top N most intense precursor ions for MS2 analysis (HCD fragmentation).
5. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the data against a relevant protein database (e.g., human UniProt).
-
Quantify the TMT reporter ion intensities for each identified peptide.
-
Normalize the data to account for loading variations.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the treated and vehicle control groups at each time point. A significant decrease in abundance indicates protein degradation.
References
- 1. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R,R)-dWIZ-1 TFA
Researchers and drug development professionals handling (R,R)-dWIZ-1 TFA must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal of this compound, treating it as a compound with the combined hazards of a bioactive small molecule and trifluoroacetic acid (TFA).
Key Safety and Handling Data
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | WIZ molecular glue degrader | MedchemExpress[1] |
| Primary Hazards | Assumed to be harmful if swallowed, corrosive, and potentially toxic to aquatic life with long-lasting effects. | Benchchem[2], Fisher Scientific[3] |
| Storage | Solid Powder: -20°C for up to 12 months, 4°C for up to 6 months. In Solvent: -80°C for up to 6 months, -20°C for up to 6 months. | Probechem Biochemicals[4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, bases, hydrides, and metals.[2][3][5] | Benchchem, Amherst College, Fisher Scientific |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are critical for the safe disposal of this compound in various forms.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Nitrile gloves (double gloving is recommended)[5]
-
Ensure work is conducted in a properly functioning chemical fume hood.[6]
Disposal of Solid this compound Waste
-
Collection : Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[6]
-
Disposal Request : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office by completing a chemical waste collection request.[6]
Disposal of Liquid Waste Containing this compound
-
Collection : All solutions containing this compound must be collected in a separate, labeled, and sealed waste container.
-
Segregation : Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizing agents.[5]
-
No Drain Disposal : Under no circumstances should liquid waste containing this compound be poured down the drain.[6][7]
-
Labeling and Storage : Clearly label the container with "Hazardous Waste" and the chemical name. Store it in a secondary containment bin in a designated waste storage area.
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup.
Disposal of Contaminated Materials
-
Identification : Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated.
-
Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal : This waste should be disposed of as chemical waste through your institution's hazardous waste management program.
Spill Management
-
Evacuation and Alerting : In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Small Spills : For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[8]
-
Cleanup : Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough wash.
-
Large Spills : For spills outside of a fume hood or large-volume spills, evacuate the area and contact your institution's EH&S department immediately.[5] Do not attempt to clean up a large spill without proper training and equipment.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem. Always consult your institution's specific waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 5. amherst.edu [amherst.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling (R,R)-dWIZ-1 TFA
Essential Safety and Handling Guide for (R,R)-dWIZ-1 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and promoting a safe laboratory environment. As specific safety data for this compound is not publicly available, these guidelines are based on the established properties of trifluoroacetic acid (TFA) and its salts, which are common in research compounds.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when handling larger quantities. | To protect eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. For high-volume applications, heavy-duty gloves like butyl rubber or Viton are recommended. | To prevent skin contact.[2][3][4] Gloves should be checked for tears and degradation before and during use.[1] |
| Skin and Body Protection | A properly fitting laboratory coat, long pants, and closed-toed footwear. For larger quantities, a chemical-resistant apron may be necessary. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood. An approved respirator may be necessary. | To avoid the inhalation of dust or aerosols.[1][4] All work with TFA must be conducted in a chemical fume hood.[2] |
Operational and Handling Plan
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2][5]
-
Keep the container tightly closed to prevent moisture absorption, as TFA salts can be hygroscopic.[5]
-
Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[1][2]
-
Ensure all containers, both primary and secondary, are clearly labeled with the full chemical name.[2]
Handling:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2]
-
When preparing solutions, slowly add the solid compound to the solvent to avoid dust generation.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][5]
-
An eyewash station and safety shower must be immediately accessible in the work area.[1][2]
Spill Response:
-
In case of a small spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[2]
-
For larger spills, evacuate the laboratory, alert others, and activate the fire alarm if necessary.[2]
-
Do not re-enter the area until it has been deemed safe by emergency personnel.[2]
-
Report all incidents to the principal investigator and fill out an accident report.[2]
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination.
-
All waste containing this compound must be labeled as "Hazardous Waste" with the full chemical name.[2]
-
Store waste in sturdy, sealed containers that are compatible with the chemical.[2]
-
Hazardous waste should be stored in a designated satellite accumulation area.[2]
-
Do not discharge any waste containing this compound into the sewer system.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Empty containers should be rinsed before disposal, as they may still contain harmful residues.[2]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
